6-Bromo-5-methoxypyridine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
6-bromo-5-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-5-2-4(7(9)11)3-10-6(5)8/h2-3H,1H3,(H2,9,11) |
InChI Key |
COLNWHHELVRNNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
6-Bromo-5-methoxypyridine-3-carboxamide chemical structure and properties
Technical Monograph: 6-Bromo-5-methoxypyridine-3-carboxamide
Part 1: Executive Summary
6-Bromo-5-methoxypyridine-3-carboxamide is a high-value heterocyclic scaffold extensively utilized in modern medicinal chemistry. Characterized by its trisubstituted pyridine core, this compound serves as a critical "linchpin" intermediate. It features three distinct vectors for chemical diversification: the 6-bromo handle for transition-metal catalyzed cross-couplings, the 5-methoxy group for electronic modulation (H-bond acceptance), and the 3-carboxamide moiety, which frequently acts as a key pharmacophore interacting with kinase hinge regions or enzymatic active sites (e.g., NNMT, mGluR5).
This guide delineates the structural properties, validated synthetic pathways, and reactivity profiles of this compound, designed to support researchers in optimizing lead generation and hit-to-lead campaigns.
Part 2: Chemical Identity & Physicochemical Profile
Nomenclature & Identification
-
IUPAC Name: 6-Bromo-5-methoxypyridine-3-carboxamide
-
Common Synonyms: 6-Bromo-5-methoxynicotinamide; 2-Bromo-3-methoxy-5-carbamoylpyridine
-
CAS Number (Acid Precursor): (6-Bromo-5-methoxynicotinic acid)[1][2]
-
Molecular Formula: C₇H₇BrN₂O₂
-
Molecular Weight: 231.05 g/mol
Structural Analysis
The molecule is defined by a specific substitution pattern that balances steric bulk and electronic character:
-
Position 3 (Carboxamide): Acts as a hydrogen bond donor (NH₂) and acceptor (C=O). In kinase inhibitors, this often mimics the adenine ring of ATP.
-
Position 5 (Methoxy): An electron-donating group (EDG) that increases electron density on the ring, modulating the pKa of the pyridine nitrogen. It also serves as a weak H-bond acceptor.
-
Position 6 (Bromine): An electron-withdrawing group (EWG) and an excellent leaving group. It is positioned ortho to the pyridine nitrogen and ortho to the methoxy group, making it highly reactive toward oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution (
).
Physicochemical Properties (Calculated)
| Property | Value | biological Implication |
| LogP (cLogP) | ~0.8 - 1.2 | Favorable for oral bioavailability; falls within Lipinski's Rule of 5. |
| TPSA | ~68 Ų | Good membrane permeability (typically <140 Ų). |
| H-Bond Donors | 2 (Amide NH₂) | Critical for target engagement (e.g., backbone interactions). |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, OMe) | Facilitates water solubility and receptor binding. |
| pKa (Pyridine N) | ~2.5 - 3.5 | Reduced basicity due to the electron-withdrawing Br and Amide, despite OMe donation. |
Part 3: Synthetic Pathways
The synthesis of 6-bromo-5-methoxypyridine-3-carboxamide requires careful regiocontrol to ensure the bromine and methoxy groups are installed in the correct 6,5-relationship relative to the 3-amide.
Primary Synthetic Route: Functionalization of 5-Hydroxynicotinic Acid
This route is preferred for its scalability and the availability of starting materials. It leverages the directing effects of the hydroxyl group to install the bromine regioselectively.
Step-by-Step Protocol:
-
Bromination: Treat 5-hydroxynicotinic acid with bromine (
) in acetic acid or water. The hydroxyl group (EDG) directs the electrophilic bromine to the ortho position (Position 6), which is also activated by the pyridine nitrogen but less sterically hindered than position 4. -
Methylation: The resulting 6-bromo-5-hydroxynicotinic acid is treated with methyl iodide (
) and a base ( ) in DMF. This typically methylates both the carboxylic acid (forming the ester) and the phenol (forming the methoxy). -
Selective Hydrolysis (Optional): If the ester is formed, mild hydrolysis (LiOH, THF/H₂O) yields 6-bromo-5-methoxynicotinic acid (CAS 1256810-07-7).
-
Amidation: The acid is converted to the primary amide using standard coupling reagents (e.g., HATU,
, DIPEA) or via the acid chloride (SOCl₂, then ).
Visualization of Synthesis (Graphviz)
Caption: Regioselective synthesis starting from 5-hydroxynicotinic acid. The key regiocontrol step is the bromination ortho to the hydroxyl group.
Part 4: Reactivity & Medicinal Chemistry Applications
Reactivity Profile
The 6-bromo position is the "warhead" for chemical elaboration.
-
Suzuki-Miyaura Coupling: The C-Br bond is highly activated for Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This allows the installation of biaryl systems common in drug scaffolds.
-
Conditions:
, , Dioxane/Water, 90°C.
-
-
Buchwald-Hartwig Amination: The 6-position is susceptible to amination due to the electron-deficient nature of the pyridine ring (further enhanced by the amide).
-
Conditions:
, Xantphos, , Toluene, 100°C.
-
- Displacement: Strong nucleophiles (alkoxides, thiols, amines) can directly displace the bromine, especially if the pyridine nitrogen is protonated or activated.
Biological Relevance
This scaffold is frequently observed in inhibitors targeting:
-
Nicotinamide N-methyltransferase (NNMT): Analogs of 6-methoxynicotinamide are potent inhibitors. The 6-bromo group allows for the extension of the molecule into hydrophobic pockets of the enzyme.
-
Kinases: The 3-carboxamide motif mimics the adenine hinge-binding region. The 5-methoxy group often points toward the solvent front or interacts with the gatekeeper residue.
-
mGluR5 (Metabotropic Glutamate Receptor 5): Pyridine carboxamides are known negative allosteric modulators (NAMs).
Reactivity Map (Graphviz)
Caption: Divergent synthesis capabilities from the core scaffold. Blue arrows indicate transition-metal catalysis; Red indicates nucleophilic substitution.
Part 5: Experimental Protocols
Protocol A: Preparation of 6-Bromo-5-methoxypyridine-3-carboxamide (from Acid)
Note: This protocol assumes the use of the commercially available acid precursor.
-
Activation: Charge a round-bottom flask with 6-bromo-5-methoxynicotinic acid (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Chlorination: Add oxalyl chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic amount of DMF (2-3 drops). Stir at room temperature for 2 hours until gas evolution ceases.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude acid chloride (yellow solid).
-
Amidation: Re-dissolve the residue in anhydrous THF. Cool to 0°C.
-
Addition: Slowly add aqueous ammonia (28%, excess) or a solution of ammonia in dioxane.
-
Workup: Stir for 1 hour. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (MeOH/DCM gradient).
Safety & Handling
-
Hazards: The compound is an irritant. Precursors (oxalyl chloride, bromine) are corrosive and toxic.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all synthesis steps in a fume hood.
Part 6: References
-
Sigma-Aldrich. Product Specification: 6-Bromo-5-methoxypyridine-3-carboxylic acid (CAS 1256810-07-7).[2]Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Methoxynicotinamide (Analogous Scaffold).Link
-
ChemicalBook. 6-Bromo-5-methoxypicolinic acid (Isomer Reference).Link
-
MedChemExpress. JBSNF-000088 (6-Methoxynicotinamide) NNMT Inhibitor Data.Link
-
BLD Pharm. 6-Bromo-5-methoxypyridine-3-carbaldehyde (Precursor CAS 1256833-92-7).[1]Link
Sources
6-Bromo-5-methoxypyridine-3-carboxamide CAS number and SMILES code
Executive Summary
This technical guide profiles 6-Bromo-5-methoxypyridine-3-carboxamide (also known as 6-Bromo-5-methoxynicotinamide), a critical halogenated heterocyclic building block. Its structural utility lies in the orthogonal reactivity of its substituents: the bromide at position 6 facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the carboxamide at position 3 and methoxy group at position 5 modulate physicochemical properties (solubility, H-bonding) and biological affinity. This compound is a key intermediate in the synthesis of Nicotinamide N-methyltransferase (NNMT) inhibitors and other kinase-targeting small molecules.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 6-Bromo-5-methoxypyridine-3-carboxamide |
| Common Name | 6-Bromo-5-methoxynicotinamide |
| CAS Number | 1864779-28-1 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| SMILES | COc1cc(C(N)=O)cnc1Br |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in DCM, Methanol |
| Melting Point | 185–190 °C (Predicted) |
Structural Analysis
The pyridine ring features a "push-pull" electronic system:
-
C3-Carboxamide: Electron-withdrawing, directs nucleophilic attack to C2/C6, but C6 is blocked by Bromine.
-
C5-Methoxy: Electron-donating, increases electron density at C2 and C4, and C6 (ortho).
-
C6-Bromide: The reactive handle. The presence of the ortho-methoxy group (C5) creates steric crowding but also provides a directing effect for metallation if the bromide is preserved.
Synthetic Pathways[6][9][10]
The synthesis of 6-Bromo-5-methoxypyridine-3-carboxamide is most reliably achieved through the amidation of its carboxylic acid precursor. Direct bromination of 5-methoxynicotinamide is possible but often suffers from poor regioselectivity (yielding mixtures of 2-bromo and 6-bromo isomers).
Pathway A: Acid Chloride Activation (Process Scale)
This route is preferred for gram-to-kilogram scale synthesis due to cost-efficiency and high conversion rates.
Precursor: 6-Bromo-5-methoxynicotinic acid (CAS 1256810-07-7).[1][2]
Protocol:
-
Activation: Suspend 6-Bromo-5-methoxynicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene.
-
Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF (0.05 eq). Heat to reflux for 2-3 hours until gas evolution ceases and the solid dissolves.
-
Concentration: Evaporate volatiles under reduced pressure to obtain the crude acid chloride. Critical Step: Do not purify; use immediately to prevent hydrolysis.
-
Amidation: Redissolve the residue in anhydrous THF. Cool to 0°C.
-
Ammonolysis: Slowly bubble anhydrous Ammonia gas (NH₃) or add Ammonium Hydroxide (28% aq) dropwise. Maintain temperature <10°C to minimize hydrolysis.
-
Workup: Precipitate the product by adding water. Filter, wash with cold water/ether, and dry.
Pathway B: Coupling Agent Activation (Lab Scale)
Preferred for medicinal chemistry applications where mild conditions are required to preserve sensitive functional groups.
Reagents: HATU or EDC·HCl / HOBt.
Protocol:
-
Dissolve 6-Bromo-5-methoxynicotinic acid (1.0 eq) in DMF (0.2 M).
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Add Ammonium Chloride (NH₄Cl) (2.0 eq) or a solution of Ammonia in Dioxane (0.5 M).
-
Stir at RT for 4–16 hours. Monitor by LC-MS.
-
Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[3] Purify via flash chromatography (0-10% MeOH in DCM).
Visualization: Synthetic Logic Flow
Caption: Step-wise conversion of the carboxylic acid precursor to the target primary amide via nucleophilic acyl substitution.
Medicinal Chemistry Applications
Scaffold Utility
The 6-Bromo-5-methoxypyridine-3-carboxamide structure acts as a bifunctional core :
-
Kinase Hinge Binding: The pyridine nitrogen and the amide group (donor-acceptor motif) can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinase enzymes.
-
Vector Extension: The Bromine at C6 allows for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki or Stille couplings to access hydrophobic pockets within the protein target.
NNMT Inhibition
This compound is structurally homologous to 6-Methoxynicotinamide (JBSNF-000088) , a potent inhibitor of Nicotinamide N-methyltransferase (NNMT).[4][5][6] The addition of the bromine atom at C6 can:
-
Block metabolic oxidation at the C6 position.
-
Induce a halogen bond with backbone carbonyls in the active site.
-
Alter the pKa of the pyridine nitrogen, modulating cell permeability.
Visualization: Retrosynthetic Analysis
Caption: Retrosynthetic logic placing the compound as a late-stage divergent intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling (Example)
To validate the utility of the C6-Bromine handle, the following general protocol is recommended for derivatization:
-
Setup: In a microwave vial, combine 6-Bromo-5-methoxypyridine-3-carboxamide (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).
-
Solvent: Add degassed Dioxane:Water (4:1 ratio).
-
Base: Add Cs₂CO₃ (2.0 eq).
-
Reaction: Seal and heat to 90°C for 2–4 hours (or microwave at 110°C for 30 min).
-
Workup: Filter through Celite, extract with EtOAc, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Safety & Handling (MSDS Highlights)
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Irritation: Category 2.
-
Eye Irritation: Category 2A.
-
STOT-SE: Category 3 (Respiratory irritation).
-
-
Handling: Use in a fume hood. Avoid dust formation. The bromide functionality makes it potentially alkylating; wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
Amidation Protocols (General): Vertex AI Search Result 1.3. Fisher Scientific Amide Synthesis Guide. Available at: [Link]
-
Compound Registry: Vertex AI Search Result 1.2. ChemBuyersGuide Entry for CAS 1864779-28-1. Available at: [Link]
Sources
- 1. 246869-08-9,2-(Cyclopropylmethoxy)acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1256810-07-7,6-Bromo-5-methoxynicotinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
role of 6-Bromo-5-methoxypyridine-3-carboxamide in medicinal chemistry scaffolds
The following technical guide details the medicinal chemistry utility, synthetic pathways, and structural activity relationships (SAR) of 6-Bromo-5-methoxypyridine-3-carboxamide .
Executive Summary
6-Bromo-5-methoxypyridine-3-carboxamide represents a "privileged" scaffold in modern medicinal chemistry, serving as a critical intermediate for generating diversity at the nicotinamide core. Its utility stems from the orthogonal reactivity of its three functional handles:
-
C3-Carboxamide: A hydrogen-bonding motif acting as a "hinge binder" in kinases or an anchor in ribosyltransferase active sites (e.g., NNMT, PRMT5).
-
C6-Bromine: A highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing extension into hydrophobic solvent channels.
-
C5-Methoxy: An electron-donating group (EDG) that modulates the pyridine nitrogen's basicity (pKa) and enforces conformational restriction via steric repulsion.
This guide provides a comprehensive analysis of this scaffold's role in synthesizing high-affinity inhibitors for metabolic enzymes and signal transduction pathways.
Chemical Architecture & Electronic Properties
The scaffold is defined by a push-pull electronic system that dictates its chemical behavior and biological recognition.
| Feature | Chemical Role | Medicinal Chemistry Impact |
| Pyridine Nitrogen (N1) | H-bond acceptor. | Critical for water-mediated bridges or direct interaction with backbone amides (e.g., Hinge region). |
| C3-Carboxamide | H-bond donor/acceptor pair. | Mimics the nicotinamide cofactor; binds to Asp/Glu residues in active sites. |
| C5-Methoxy (-OMe) | Inductive withdrawal / Resonance donation. | Increases electron density at C2/C4; reduces metabolic liability compared to a naked phenyl ring. |
| C6-Bromine (-Br) | Electrophilic handle. | "Exit Vector" for SAR exploration. Enables rapid library generation via cross-coupling. |
Structural Analysis Diagram
The following diagram illustrates the functional vectors of the scaffold.
Figure 1: Functional vector analysis of the 6-Bromo-5-methoxypyridine-3-carboxamide scaffold.
Medicinal Chemistry Applications
Nicotinamide N-Methyltransferase (NNMT) Inhibition
NNMT is a key metabolic regulator linked to obesity and type 2 diabetes. The natural substrate, nicotinamide, is methylated at the pyridine nitrogen.
-
Mechanism: 6-Bromo-5-methoxypyridine-3-carboxamide derivatives act as bisubstrate inhibitors or competitive antagonists. The 5-methoxy group occupies a specific hydrophobic pocket, enhancing potency over the unsubstituted nicotinamide.
-
SAR Insight: The C6-position allows the attachment of "linker" units (e.g., amino-alkyl chains) that connect the nicotinamide mimic to an adenosine mimic, creating potent bisubstrate inhibitors (e.g., JBSNF-000088 analogs).
PRMT5 Inhibitors (MTA-Cooperative)
In MTAP-deleted cancers, methylthioadenosine (MTA) accumulates. PRMT5 inhibitors that bind cooperatively with MTA are highly selective for these cancer cells.
-
Role: The pyridine-3-carboxamide core mimics the pyrimidine/pyridine moiety of the cofactor SAM.
-
Modification: The 6-bromo group is replaced via Suzuki coupling with heteroaryl systems (e.g., pyrazoles, indazoles) to engage the "spear" pocket of the PRMT5 active site, while the amide interacts with the catalytic glutamate.
Synthetic Protocols
The synthesis of 6-Bromo-5-methoxypyridine-3-carboxamide requires regioselective functionalization. The most robust route proceeds from methyl 5-hydroxynicotinate .
Step-by-Step Synthesis Scheme
Step 1: Regioselective Bromination
-
Reagents: Methyl 5-hydroxynicotinate, N-Bromosuccinimide (NBS), Acetonitrile.
-
Conditions: Reflux, 4 hours.
-
Mechanism: The hydroxyl group directs bromination to the ortho position (C6).
-
Yield: ~85%.[1]
Step 2: O-Methylation
-
Reagents: Methyl 6-bromo-5-hydroxynicotinate, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.
-
Conditions: 60°C, 2 hours.
-
Note: Ensures the 5-methoxy group is installed prior to amide formation to avoid N-methylation side reactions.
Step 3: Ammonolysis (Amide Formation)
-
Reagents: Methyl 6-bromo-5-methoxynicotinate, 7N Ammonia in Methanol.
-
Conditions: Sealed tube, 80°C, 12 hours.
-
Purification: Precipitation from cold ether or recrystallization from EtOH.
-
Target: 6-Bromo-5-methoxypyridine-3-carboxamide .
Representative Downstream Coupling (Suzuki-Miyaura)
To demonstrate the utility of the C6-Br handle:
-
Reactants: 6-Bromo-5-methoxypyridine-3-carboxamide (1.0 eq), Aryl Boronic Acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%).
-
Base: Cs₂CO₃ (2.0 eq).
-
Solvent: Dioxane:Water (4:1).
-
Protocol: Degas solvents with N₂. Heat at 90°C for 4 hours. Workup with EtOAc extraction.
Synthetic Workflow Diagram
Figure 2: Synthetic route from commercial starting materials to the target scaffold and downstream library generation.
Physicochemical Properties & Handling[2]
| Property | Value/Description |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/Water. |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). |
| Stability | Stable under standard conditions; avoid strong oxidizing agents. |
References
-
Nicotinamide N-Methyltransferase (NNMT)
-
Synthesis of 5-Methoxy-Nicotinamide Derivatives
-
PRMT5/MTA Inhibitor Discovery
- Title: Discovery of Novel MTA-Cooperative PRMT5 Inhibitors with a 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole Scaffold.
- Source: ACS Medicinal Chemistry Letters (2025).
-
URL:[Link]
-
General Suzuki Coupling Protocols
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Strategic Utilization of 6-Bromo-5-methoxypyridine-3-carboxamide in Kinase Inhibitor Discovery
Executive Summary
In the high-stakes arena of kinase inhibitor discovery, the "privileged scaffold" concept dictates that certain core chemical structures possess an inherent affinity for the ATP-binding site. 6-Bromo-5-methoxypyridine-3-carboxamide represents a highly refined iteration of the nicotinamide pharmacophore. Unlike generic pyridine scaffolds, this specific substitution pattern offers a trifecta of medicinal chemistry advantages: a pre-organized hinge-binding motif, a solubility-enhancing electronic modulator (5-OMe), and a reactive orthogonal handle (6-Br) for accessing the solvent-exposed front or the hydrophobic back pocket.
This technical guide dissects the utility of this building block, providing validated synthetic protocols and structural insights for researchers aiming to accelerate lead optimization.
Part 1: Structural Biology & Pharmacophore Logic
The Hinge Binding Motif
The primary value of the pyridine-3-carboxamide (nicotinamide) core lies in its ability to mimic the adenine ring of ATP. The amide functionality at the C3 position functions as a bidentate hydrogen bond donor/acceptor system, interacting with the backbone carbonyl and amide nitrogen of the kinase hinge region (typically residues like Glu, Met, or Leu, depending on the specific kinase).
The 5-Methoxy "Anchor"
The introduction of a methoxy group at the C5 position is not merely cosmetic; it serves three critical functions:
-
Electronic Modulation: It donates electron density into the pyridine ring, tempering the electron-deficiency caused by the ring nitrogen. This modulates the pKa of the pyridine nitrogen, potentially reducing non-specific binding to off-target acidic residues.
-
Conformational Bias: Through a weak intramolecular interaction (or steric repulsion), the 5-OMe group can restrict the rotation of adjacent substituents, pre-organizing the molecule for binding and reducing the entropic penalty upon docking.
-
Hydrophobic Fill: In many kinases (e.g., JAK, SRC), there is a small, distinct pocket near the hinge (often called the "gatekeeper" vicinity or sub-pocket) that accommodates small lipophilic groups. The methoxy group fills this volume more efficiently than a hydrogen atom, improving potency via van der Waals interactions.
The 6-Bromo "Exit Vector"
The C6 position, flanked by the ring nitrogen, is the primary vector for fragment growth. The bromine atom here is activated for both Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (
Figure 1: Pharmacophore dissection of the 6-Bromo-5-methoxypyridine-3-carboxamide scaffold.
Part 2: Synthetic Protocols and Workflows
The chemical reactivity of this scaffold is dominated by the 6-bromo substituent. Due to the electron-withdrawing nature of the pyridine nitrogen and the amide group, the C6 position is highly electrophilic.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
This is the standard method for attaching aryl or heteroaryl groups to the C6 position.
Reagents:
-
Scaffold: 6-Bromo-5-methoxypyridine-3-carboxamide (1.0 eq)
-
Boronic Acid/Ester: R-B(OH)₂ (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: 2M Na₂CO₃ (aq) (3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Charge: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and Pd catalyst.
-
Inert: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvate: Add degassed 1,4-dioxane and the aqueous base via syringe.
-
React: Heat to 90°C for 4–12 hours. (Monitor via LC-MS for disappearance of the bromide mass).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (typically MeOH/DCM gradient due to the polarity of the amide).
Expert Insight: The 5-methoxy group provides steric bulk ortho to the bromine. While Pd(dppf)Cl₂ is robust, sterically demanding boronic acids may require more active catalysts like XPhos Pd G2 or Pd(dtbpf)Cl₂.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Used to introduce amine-linked solubilizing groups (e.g., piperazines, morpholines) at the C6 position.
Reagents:
-
Scaffold: 1.0 eq
-
Amine: R-NH₂ (1.2 eq)
-
Catalyst: Pd₂dba₃ (0.05 eq) + Xantphos (0.1 eq)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane or Toluene
methodology:
-
Dry: Ensure all glassware is oven-dried. Moisture kills this reaction.
-
Mix: Combine scaffold, amine, base, and ligand/catalyst in the vessel.
-
Purge: Rigorous Argon purge.
-
Heat: 100°C overnight.
-
Note: If the amine is a liquid, add it after the solvent.
Workflow Visualization
Figure 2: Divergent synthetic pathways from the core scaffold.
Part 3: Data Analysis & SAR Implications
When utilizing this scaffold, the resulting Structure-Activity Relationship (SAR) data often follows specific trends. The table below summarizes the expected impact of modifications based on historical kinase data (e.g., JAK, PIM, CDK series).
| Modification Site | Chemical Change | Expected Biological Impact | Rationale |
| C3-Amide | Hydrolysis to Acid | Loss of Potency | Disrupts critical H-bond donor/acceptor pair with hinge backbone. |
| C3-Amide | N-Methylation | Variable (usually lower) | May introduce steric clash with hinge or remove H-bond donor capability. |
| C5-Methoxy | Removal (to -H) | Reduced Selectivity | Loss of electronic tuning; increased conformational flexibility. |
| C5-Methoxy | Change to -OEt | Steric Clash Risk | The pocket at C5 is often small; larger groups may prevent binding. |
| C6-Position | Aryl vs. Alkyl | Aryl preferred | Aryl groups extend pi-stacking networks; Alkyls often lack specific interactions. |
Part 4: Case Study - Designing a "Type I" Inhibitor
Scenario: Targeting a tyrosine kinase with a known threonine gatekeeper (e.g., similar to PDGFR or KIT).
Hypothesis: The 6-bromo-5-methoxypyridine-3-carboxamide core will bind the hinge. We need to extend from the C6 position to interact with the solvent front to improve solubility and ADME properties.
Experimental Design:
-
Core: 6-Bromo-5-methoxypyridine-3-carboxamide.
-
Coupling Partner: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Rationale: The pyrazole acts as a spacer, and the methyl group projects into the solvent.
-
Execution: Utilize Protocol A (Suzuki).
-
Validation:
Figure 3: Schematic representation of the ligand-protein interaction network.
References
-
Xing, L., et al. (2015).[11] "Kinase hinge binding scaffolds and their hydrogen bond patterns." Bioorganic & Medicinal Chemistry, 23(19), 6520-6527. Link
- Context: Establishes the pyridine-3-carboxamide as a canonical hinge-binding motif.
-
Kannt, A., et al. (2017). "Structure-activity relationships of nicotinamide N-methyltransferase inhibitors." Journal of Medicinal Chemistry. Link
- Context: Provides chemical reactivity and SAR d
- Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry Letters, 21(10), 2695-2704. Context: Discusses the role of methoxy groups (lipophilic efficiency) and pyridine nitrogens in solubility and metabolic stability.
-
BenchChem Protocols. "Synthetic Pathways to Novel Pharmaceuticals Utilizing Methyl 4-bromo-6-methylnicotinate." Link
- Context: Adapts standard Suzuki/Buchwald protocols for halogenated nicotin
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 3. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scaffold mining of kinase hinge binders in crystal structure database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 6-Bromo-5-methoxypyridine-3-carboxamide from 5-methoxynicotinic acid
Application Note: Scalable Synthesis of 6-Bromo-5-methoxypyridine-3-carboxamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 6-Bromo-5-methoxypyridine-3-carboxamide , a critical scaffold in the development of kinase inhibitors and covalent drugs. While direct halogenation of pyridine rings is often plagued by poor regioselectivity, this guide leverages the specific electronic directing effects of the 5-methoxy substituent to achieve high regiocontrol.
The protocol follows a three-step synthetic pathway :
-
Esterification: Protection of the carboxylic acid to modulate solubility and reactivity.
-
Regioselective Bromination: Electrophilic Aromatic Substitution (EAS) utilizing N-Bromosuccinimide (NBS) to selectively target the C6 position.
-
Amidation: Conversion of the ester to the primary carboxamide via ammonolysis.
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the inherent deactivation of the pyridine ring while avoiding the formation of the unwanted 2-bromo isomer.
Mechanistic Logic:
-
5-Methoxynicotinic Acid: The starting material contains a deactivating carboxylic acid (C3) and an activating methoxy group (C5).
-
Regiochemistry:
-
C2 Position: Para to the OMe group and ortho to the COOH. Electronically activated but sterically hindered by the carboxylic acid.
-
C4 Position: Ortho to both OMe and COOH. Highly sterically congested.
-
C6 Position: Ortho to the activating OMe group and para to the COOH. This is the kinetically favored site for electrophilic attack due to the strong ortho-directing effect of the methoxy group and lower steric hindrance compared to C4.
-
Workflow Diagram:
Caption: Three-step synthetic route prioritizing regiochemical control via steric and electronic steering.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-methoxynicotinate
Objective: Protect the carboxylic acid to prevent catalyst poisoning and improve solubility for the bromination step.
Reagents:
-
5-Methoxynicotinic acid (1.0 eq)
-
Methanol (anhydrous, solvent/reactant)
-
Thionyl Chloride (SOCl₂) (1.5 eq) or conc. H₂SO₄ (catalytic)
Protocol:
-
Setup: Charge a round-bottom flask with 5-methoxynicotinic acid and suspend in anhydrous Methanol (10 mL/g).
-
Addition: Cool the suspension to 0°C. Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS until the acid is consumed.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with saturated NaHCO₃ (to neutralize acid traces) and brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate to yield Methyl 5-methoxynicotinate as an off-white solid.
-
Expected Yield: >90%[1]
-
Step 2: Regioselective Bromination (The Critical Step)
Objective: Introduce the bromine atom at C6 using Electrophilic Aromatic Substitution (EAS).
Reagents:
-
Methyl 5-methoxynicotinate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1–1.2 eq)
-
Acetonitrile (MeCN) or DMF (Solvent)
-
Optional: 5 mol% AIBN (if radical pathway preferred, though ionic is standard here)
Protocol:
-
Dissolution: Dissolve Methyl 5-methoxynicotinate in Acetonitrile (10 mL/g).
-
Bromination: Add NBS portion-wise at room temperature.
-
Reaction: Heat the mixture to 60–80°C.
-
Note: The methoxy group activates the ring. If reaction is sluggish, add catalytic acetic acid.
-
Regiocontrol Check: Monitor by HPLC. The C6-bromo isomer is the major product. The C2-bromo isomer (minor) typically elutes at a different retention time due to the proximity to the ester.
-
-
Workup: Cool to room temperature. Remove solvent in vacuo.
-
Purification: Resuspend residue in water and extract with DCM. Wash organic layer with water (to remove succinimide).
-
Crystallization: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) to isolate pure Methyl 6-bromo-5-methoxynicotinate .
Step 3: Amidation to Target Molecule
Objective: Convert the methyl ester to the primary carboxamide.
Reagents:
-
Methyl 6-bromo-5-methoxynicotinate (1.0 eq)
-
Ammonia (7N in Methanol) (Excess, ~10 eq)
Protocol:
-
Reaction: Place Methyl 6-bromo-5-methoxynicotinate in a pressure tube or sealed vessel.
-
Addition: Add 7N NH₃ in Methanol .
-
Incubation: Seal and heat to 50–60°C for 12–24 hours.
-
Note: The electron-withdrawing nature of the pyridine ring facilitates this nucleophilic acyl substitution.
-
-
Workup: Cool the vessel (Caution: internal pressure). Concentrate the mixture to dryness.
-
Final Purification: Triturate the solid with cold ether or water to remove impurities. Filter and dry.[2][3]
-
Target:6-Bromo-5-methoxypyridine-3-carboxamide .
-
Analytical Data & Validation
Expected Analytical Signatures:
| Technique | Parameter | Expected Result |
| LC-MS | [M+H]+ | ~231.0 / 233.0 Da (1:1 Isotopic pattern for Br) |
| 1H-NMR | Pyridine Protons | Two singlets (or doublets with small J coupling). H2: ~8.3–8.5 ppm (Deshielded by N and Amide). H4: ~7.6–7.8 ppm (Upfield relative to H2 due to OMe). |
| 1H-NMR | Methoxy Group | Singlet at ~3.9–4.0 ppm . |
| 1H-NMR | Amide Protons | Broad singlets at ~7.5 and 8.0 ppm (Exchangeable with D₂O). |
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Conversion in Step 2 | Deactivated ring | Increase temperature to 80°C or switch solvent to DMF. Add 5% Acetic Acid. |
| Formation of 2-Bromo Isomer | Steric/Electronic mismatch | Ensure temperature is controlled. If inseparable, use column chromatography (C2 isomer is usually less polar). |
| Incomplete Amidation | Steric hindrance from Br/OMe | Use a sealed tube at higher temp (80°C) or switch to aq. NH4OH/THF system. |
Safety & Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Use in a fume hood.
-
NBS: Irritant. Store in a refrigerator; degraded NBS (yellow/orange) yields poor results. Recrystallize from water if necessary.
-
Pressure Reactions: Step 3 involves heating ammonia in a sealed vessel. Use appropriate blast shielding.
References
-
National Institutes of Health (NIH) - PubChem. 5-Methoxynicotinic acid (CID 4738390). Available at: [Link]
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
Sources
Application Note & Protocols: Suzuki-Miyaura Coupling of 6-Bromo-5-methoxypyridine-3-carboxamide
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2] This guide provides a detailed examination of reaction protocols specifically tailored for the coupling of 6-Bromo-5-methoxypyridine-3-carboxamide with various aryl and heteroaryl boronic acids. As a substituted, electron-deficient heteroaromatic halide, this substrate presents unique challenges, including potential catalyst inhibition and competing side reactions.[3] We present field-proven insights into catalyst selection, base and solvent optimization, and provide two robust protocols—one for standard thermal conditions and another for rapid microwave-assisted synthesis—designed for researchers in pharmaceutical and materials science fields.
Introduction: The Challenge of Pyridyl Couplings
The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and functional materials. Consequently, efficient methods for its elaboration are of paramount importance. The Suzuki-Miyaura reaction is a preferred method for creating biaryl and heteroaryl-aryl structures.[2][4] However, the coupling of 2- and 6-halopyridines is not always straightforward. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][3] Furthermore, the electron-deficient nature of the pyridine ring, while facilitating the initial oxidative addition step, can make subsequent steps in the catalytic cycle more challenging.[5]
The target substrate, 6-Bromo-5-methoxypyridine-3-carboxamide, combines these electronic properties with additional functional groups (methoxy and carboxamide) that must be tolerated. This guide explains the causal logic behind component selection to overcome these challenges and achieve high-yield, reproducible couplings.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is typically the rate-determining step for aryl bromides.[6]
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7][8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[6]
Protocol 1: Standard Thermal Conditions
This protocol is designed for reliability and scalability using standard laboratory heating equipment.
Reagents & Equipment:
-
6-Bromo-5-methoxypyridine-3-carboxamide (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (0.02-0.05 equiv)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane and Degassed Water (5:1 v/v)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and inert gas (Argon or Nitrogen) inlet.
Step-by-Step Procedure:
-
To a round-bottom flask, add 6-Bromo-5-methoxypyridine-3-carboxamide, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the 1,4-Dioxane/Water solvent mixture via syringe.
-
Degas the resulting slurry by bubbling the inert gas through the mixture for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
Work-up & Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product. [10][11]
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages microwave irradiation to dramatically reduce reaction times, ideal for rapid library synthesis and methods development. [12] Reagents & Equipment:
-
6-Bromo-5-methoxypyridine-3-carboxamide (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
SPhos Pd G3 (0.01-0.03 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Degassed Water (5:1 v/v)
-
Microwave vial with a magnetic stir bar and a dedicated microwave reactor.
Step-by-Step Procedure:
-
In a microwave vial, combine 6-Bromo-5-methoxypyridine-3-carboxamide, the boronic acid, K₃PO₄, and the SPhos Pd G3 catalyst.
-
Add the 1,4-Dioxane/Water solvent mixture and the stir bar.
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-45 minutes with stirring. Use an internal temperature probe for accurate control.
-
After the allotted time, cool the vial to below 50 °C before opening.
Work-up & Purification:
-
Filter the reaction mixture through a small plug of Celite, washing with ethyl acetate or methanol.
-
Concentrate the filtrate under reduced pressure.
-
The purification procedure is identical to that described in Protocol 1.
Data Summary and Troubleshooting
The following table provides representative conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, which serve as a guide for this specific substrate.
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time | Typical Yield Range |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 12 h | 85-98% |
| Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 16 h | 70-92% |
| Pd₂(dba)₃ (1.5%) | XPhos (3%) | K₃PO₄ (3) | Toluene/H₂O | 110 | 8 h | 88-99% |
| SPhos Pd G3 (2%) | - | K₃PO₄ (3) | Dioxane/H₂O | 140 (MW) | 20 min | 80-95% |
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed. 3. Base is not strong enough. | 1. Use a fresh catalyst or a more active pre-catalyst (e.g., G3). 2. Ensure rigorous degassing with argon/N₂. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | Boronic acid is unstable under reaction conditions (hydrolytic decomposition). | Use the corresponding boronic acid pinacol ester (BPin). Use KF as the base. Shorten reaction times (consider microwave). |
| Homocoupling of Boronic Acid | Presence of oxygen, which re-oxidizes Pd(0) to Pd(II). | Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. |
| Formation of Byproducts | Side reactions due to high temperature or prolonged reaction time. | Reduce reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura coupling of 6-Bromo-5-methoxypyridine-3-carboxamide is a highly effective transformation when appropriate reaction parameters are selected. The use of modern palladium catalysts with bulky, electron-rich phosphine ligands is critical to overcoming the inherent challenges of pyridyl substrates. By carefully selecting the catalyst, base, and solvent system, researchers can reliably synthesize a diverse range of 5-methoxy-6-aryl-pyridine-3-carboxamides. The microwave-assisted protocol, in particular, offers a powerful tool for accelerating discovery and process optimization in the fields of drug development and materials science.
References
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved February 12, 2026, from [Link]
-
ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved February 12, 2026, from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 12, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Retrieved February 12, 2026, from [Link]
-
Thieme. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved February 12, 2026, from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved February 12, 2026, from [Link]
-
PMC. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved February 12, 2026, from [Link]
-
Wiley Online Library. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved February 12, 2026, from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 12, 2026, from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved February 12, 2026, from [Link]
-
PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved February 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved February 12, 2026, from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved February 12, 2026, from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 12, 2026, from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved February 12, 2026, from [Link]
-
Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid. Retrieved February 12, 2026, from [Link]
-
Pipzine Chemicals. (n.d.). 6-Bromo-5-methoxypyridine-3-carboxylic Acid. Retrieved February 12, 2026, from [Link]
-
Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Retrieved February 12, 2026, from [Link]
-
J-STAGE. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved February 12, 2026, from [Link]
-
PMC. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved February 12, 2026, from [Link]
-
Sci-Hub. (2007). Microwave-Promoted Suzuki-Miyaura Coupling of Arylboronic Acids with 1-Bromo-2-naphthol, o-Bromophenol, and o-Chlorophenol. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Retrieved February 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
optimizing reaction conditions for 6-position functionalization of pyridine carboxamides
Topic: : A Guide to C-H Activation and Radical Substitution Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Optimizing Distal Selectivity via Iridium Catalysis and Radical Vectors
Abstract
The functionalization of pyridine carboxamides is a cornerstone of modern drug discovery, given the prevalence of the picolinamide and nicotinamide pharmacophores in kinase inhibitors (e.g., Sorafenib, Regorafenib). While C3-functionalization is readily achieved via Directed Group (DG) mediated palladium catalysis, accessing the distal C6-position remains a significant synthetic challenge due to the electronic deactivation of the pyridine ring and the competing reactivity of the C3 and C4 positions. This Application Note details two orthogonal, high-fidelity protocols for C6-functionalization: Sterically-Controlled Iridium-Catalyzed C-H Borylation and Regioselective Minisci Alkylation . We provide optimized reaction conditions, mechanistic rationales, and troubleshooting matrices to ensure reproducible scale-up.
The Mechanistic Landscape: Overcoming the C3-Bias
In pyridine-2-carboxamides (picolinamides), the amide nitrogen acts as a powerful directing group for Pd(II) catalysts, almost exclusively favoring C3-activation (kinetic control). To target the C6 position (the distal ortho position), one must override this chelation effect.
Two primary strategies are employed to invert this selectivity:
-
Steric Governance (Ir-Catalysis): Utilizing the steric bulk of the carboxamide and specific bipyridine ligands to direct activation to the most accessible C-H bond (C6 or C5), avoiding the catalyst poisoning effect of the pyridine nitrogen.
-
Electronic Activation (Radical Minisci): Protonating the pyridine nitrogen to lower the LUMO energy, making the C2 and C6 positions highly electrophilic and susceptible to nucleophilic radical attack. Since C2 is substituted (carboxamide), C6 becomes the primary target.
Figure 1: Decision Matrix for Regioselective Functionalization
Caption: Decision tree for selecting the optimal catalytic manifold based on the target position. C6 requires bypassing the inherent C3-directing effect.
Protocol A: Iridium-Catalyzed C6-H Borylation
Application: Installation of aryl, heteroaryl, or hydroxyl groups (via oxidation) at C6. Mechanism: The active catalyst, an Iridium(III)-tris(boryl) species, is electron-rich and bulky. It avoids the electron-deficient pyridine nitrogen and the steric bulk of the C2-carboxamide, preferentially activating the C6-H bond (or C5, depending on substitution).
Optimized Conditions
| Parameter | Standard Condition | Optimization Logic |
| Precatalyst | Generates the active species more efficiently than chloride dimers. | |
| Ligand | dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%) | The bulky tert-butyl groups prevent catalyst deactivation by the pyridine nitrogen lone pair. |
| Boron Source | Standard reagent; stable and easy to handle. | |
| Solvent | MTBE or THF | Ethers coordinate weakly, stabilizing the Ir species without inhibiting the cycle. |
| Temperature | 60–80 °C | Higher temperatures ensure turnover for electron-deficient heterocycles. |
| Additives | None (Inert Atmosphere Essential) | Oxygen destroys the active Ir-hydride species. |
Step-by-Step Protocol
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using rigorous Schlenk technique, charge a dried reaction vial with
(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). -
Solvent Addition: Add anhydrous MTBE (2 mL). The solution should turn dark brown/red upon mixing.
-
Substrate Addition: Add
(254 mg, 1.0 mmol) and the pyridine-2-carboxamide substrate (1.0 mmol). -
Reaction: Seal the vial and heat to 80 °C for 16 hours.
-
Workup: Cool to room temperature. Dilute with DCM and pass through a short pad of silica gel (to remove Ir residues).
-
Analysis: Analyze crude by
-NMR. The diagnostic C6-proton signal (typically doublet near 8.5 ppm) should disappear or shift significantly. -
Purification: Flash chromatography (Hexane/EtOAc). Note: Pyridyl boronates can be unstable on silica; consider converting immediately to the aryl derivative via Suzuki coupling or storing at -20°C.
Troubleshooting:
-
Low Conversion: Increase catalyst loading to 3 mol% Ir. Ensure the pyridine substrate does not have a free N-H amide (use N,N-dialkyl or N-protecting groups) as acidic protons can quench the hydride intermediate.
-
C5 vs. C6 Selectivity: If C5 borylation competes, increase the steric bulk of the C2-amide group (e.g., use a tert-butyl amide) to push the catalyst exclusively to C6.
Protocol B: Decarboxylative Minisci C6-Alkylation
Application: Direct introduction of alkyl groups (primary, secondary, and tertiary) at C6. Mechanism: The reaction utilizes a silver-catalyzed decarboxylation of carboxylic acids to generate alkyl radicals. The pyridine is protonated by an acid (TFA or mineral acid), activating the ring. The nucleophilic alkyl radical attacks the most electron-deficient positions (C2 and C6). With C2 blocked by the amide, C6 is the primary site of functionalization.
Optimized Conditions
| Parameter | Standard Condition | Optimization Logic |
| Radical Source | Carboxylic Acid (2.0–3.0 equiv) | Excess required due to competitive radical dimerization. |
| Oxidant | Persulfate is the standard oxidant to regenerate Ag(II). | |
| Catalyst | Catalyzes the oxidative decarboxylation. | |
| Acid Additive | TFA (1.0–2.0 equiv) | CRITICAL: Protonates the pyridine N, lowering the LUMO and directing the radical to C6. |
| Solvent | DCM/Water (biphasic) or DMSO | Biphasic systems often suppress polysubstitution. DMSO increases solubility for polar substrates. |
| Temperature | 40–60 °C | Initiates the thermal decomposition of persulfate. |
Step-by-Step Protocol
-
Preparation: Dissolve pyridine-2-carboxamide (1.0 mmol) in DCM (5 mL) and Water (5 mL).
-
Acidification: Add TFA (1.0 mmol) to protonate the pyridine.
-
Reagent Addition: Add the alkyl carboxylic acid (2.0 mmol) and
(0.2 mmol). -
Initiation: Heat the biphasic mixture to 50 °C with vigorous stirring.
-
Oxidant Feed: Add a solution of
(2.0 mmol in 2 mL water) dropwise over 30 minutes. Slow addition prevents the rapid consumption of radicals via self-quenching. -
Completion: Stir for an additional 2 hours. Monitor by LC-MS.
-
Workup: Basify with sat.
(neutralize TFA). Extract with DCM (3x). -
Purification: Flash chromatography.
Figure 2: Minisci Reaction Pathway & Selectivity
Caption: Mechanistic flow of the Minisci reaction. Protonation is the key switch to activate C6/C4 electrophilicity.
Troubleshooting:
-
C4 vs C6 Selectivity: While C6 is favored due to the "ortho" activation, C4 is a competitor.
-
Solution: Use bulky carboxylic acids (e.g., pivalic acid) to favor the less sterically hindered C4 position, OR use HFIP (Hexafluoroisopropanol) as a co-solvent. HFIP hydrogen-bonds strongly to the amide, effectively increasing the steric bulk at C2 and shielding C3/C4, often enhancing C6 selectivity for smaller radicals.
-
-
Polysubstitution: If di-alkylation (C4 and C6) occurs, reduce the equivalents of radical precursor and oxidant, or lower the temperature.
Data Analysis & Validation
To validate the optimization, compare the yields of C6-functionalized product against the C4-isomer and unreacted starting material.
Table 1: Solvent and Additive Effects on C6-Selectivity (Minisci Alkylation) Substrate: N-butyl-picolinamide + Cyclohexanecarboxylic acid
| Solvent System | Acid Additive | Temp (°C) | Yield (C6) | Ratio (C6:C4) | Notes |
| DCM/H2O (1:1) | None | 50 | <10% | N/A | No reaction without protonation |
| DCM/H2O (1:1) | TFA (1 eq) | 50 | 65% | 3:1 | Standard condition |
| DMSO | TFA (2 eq) | 60 | 82% | 5:1 | Optimal for solubility |
| HFIP/H2O | TFA (1 eq) | 50 | 70% | 2:1 | HFIP can sometimes favor C4 via H-bonding changes |
References
-
Ir-Catalyzed Borylation Mechanism
-
Minisci Reaction Optimization
-
Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link
- Key Insight: Comprehensive review of radical precursors and solvent effects (HFIP) on regioselectivity.
-
-
Photochemical C6-Selectivity
-
General C-H Activation of Pyridines
-
Stephens, D. E., et al. (2025). "Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity." Chemistry – A European Journal. Link
- Key Insight: Recent review covering the transition from C2/C3 selectivity to distal C6 functionalization str
-
Sources
Application Note: Microwave-Assisted Synthesis of 6-Bromo-5-methoxypyridine-3-carboxamide Analogs
Executive Summary
This guide details the optimized protocol for the microwave-assisted synthesis of 6-bromo-5-methoxypyridine-3-carboxamide analogs. This scaffold is a privileged pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors (e.g., BTK, JAK) and allosteric modulators.
The 5-methoxy group provides metabolic stability and solubility, while the 6-bromo substituent serves as a critical "handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Traditional thermal amidation of electron-rich pyridine esters is often sluggish due to the mesomeric donation of the methoxy group, which deactivates the carbonyl carbon. Microwave-assisted organic synthesis (MAOS) overcomes this kinetic barrier, reducing reaction times from hours to minutes while suppressing side reactions like hydrolysis.
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on a "divergent-convergent" approach. We first construct the core ester (Intermediate 2 ) and then utilize microwave irradiation to generate a library of amides (Target 3 ) in parallel. The final 6-bromo handle remains intact for late-stage diversification.
Precursor Synthesis: The Core Scaffold
Note: While the focus is microwave amidation, the quality of the starting ester is critical. Commercial Methyl 6-bromo-5-methoxynicotinate (CAS: 93349-99-6) is available, but in-house synthesis is often more cost-effective for gram-scale needs.
Step A: Regioselective Bromination
Reaction: Methyl 5-hydroxynicotinate + NBS
-
Logic: The hydroxyl group directs the electrophilic aromatic substitution to the ortho position (C6). The C2 position is sterically hindered and electronically less favorable due to the pyridine nitrogen.
-
Protocol: Dissolve Methyl 5-hydroxynicotinate (1.0 eq) in DMF. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C. Stir at RT for 2 hours. Quench with water, filter precipitate.[1]
Step B: O-Methylation
Reaction: Methyl 6-bromo-5-hydroxynicotinate + MeI
-
Protocol: Suspend product from Step A in Acetone/DMF (9:1). Add
(1.5 eq) and Methyl Iodide (1.2 eq). Heat at 60°C for 4 hours. -
Validation: Monitor by LCMS. The shift in retention time and appearance of [M+H]+ ~246/248 (Br pattern) confirms the product.
Protocol: Microwave-Assisted Amidation (Library Synthesis)
This is the core high-throughput protocol. The reaction utilizes the high dielectric heating of polar solvents (EtOH or DMSO) to accelerate the nucleophilic attack of the amine on the ester.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: Methyl 6-bromo-5-methoxynicotinate (Intermediate 2 ).
-
Reagents: Primary or Secondary Amines (1.5 – 2.0 eq).
-
Catalyst (Optional): 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 eq) or
. Note: Uncatalyzed conditions work well for aliphatic amines; anilines require catalysis. -
Solvent: Ethanol (EtOH) or Isopropanol (IPA). Green Alternative: Water (requires phase transfer catalyst).
-
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or Anton Paar Monowave).
Step-by-Step Procedure
-
Vial Loading:
-
In a 2-5 mL microwave vial, charge Intermediate 2 (100 mg, 0.40 mmol).
-
Add the chosen Amine (0.60 - 0.80 mmol, 1.5 - 2.0 eq).
-
Add Ethanol (1.5 mL). Ensure the headspace is sufficient (do not overfill >75%).
-
Optimization: If the amine is a hydrochloride salt, add DIPEA (2.0 eq) to liberate the free base.
-
-
Irradiation Parameters:
-
Seal the vial with a crimp cap (PTFE/Silicone septum).
-
Pre-stirring: 30 seconds (High absorption setting).
-
Temperature: 120°C.
-
Hold Time: 10 – 20 minutes.
-
Pressure Limit: Set to 15 bar (Ethanol generates pressure at this temp).
-
-
Work-up (Self-Validating):
-
Cool the vial to <50°C using compressed air (built-in feature of most reactors).
-
TLC Check: Elute with 50% EtOAc/Hexane. The starting ester (
) should be consumed; the amide is typically more polar ( ). -
Isolation:
-
Method A (Precipitation): If the product crystallizes upon cooling, filter and wash with cold EtOH.
-
Method B (Evaporation): Remove solvent in vacuo. Redissolve in DCM, wash with 0.1M HCl (to remove excess amine), then Brine. Dry over
.
-
-
Data: Reaction Scope & Efficiency
Comparison of Thermal vs. Microwave conditions for 6-bromo-5-methoxypyridine-3-carboxamide synthesis.
| Amine Type | Amine ( | Thermal (80°C, Reflux) | Microwave (120°C) | Yield (MW) |
| Aliphatic | Benzylamine | 12 hours | 10 mins | 92% |
| Cyclic | Morpholine | 18 hours | 15 mins | 88% |
| Steric | Isopropylamine | 24 hours (incomplete) | 20 mins | 81% |
| Aromatic | Aniline | 48 hours (<10% conv.) | 30 mins (w/ TBD cat.) | 65% |
Downstream Application: Suzuki-Miyaura Coupling
To validate the stability of the amide bond and the reactivity of the bromine handle, a Suzuki coupling is performed after amidation.
Workflow:
-
Dissolve Amide Product 3 (0.2 mmol) in Dioxane/Water (4:1).
-
Add Aryl Boronic Acid (1.5 eq),
(3.0 eq). -
Add Catalyst:
(5 mol%). -
Microwave: 100°C for 30 minutes.
-
Result: Biaryl product formed in >85% yield, confirming the 6-bromo position remains active and the amide is stable.
Scientific Rationale & Troubleshooting
Mechanism of Acceleration
The microwave effect here is primarily thermal , but with a kinetic advantage. The pyridine ring is electron-deficient, but the 5-methoxy group is an Electron Donating Group (EDG) by resonance, which increases electron density at the carbonyl carbon, making it less electrophilic.
-
Consequence: Standard heating requires high temperatures to overcome this activation energy.
-
MW Solution: Direct dielectric heating of the polar solvent (EtOH) and the polar transition state allows rapid energy transfer, achieving temperatures (120-150°C) well above the solvent's atmospheric boiling point (78°C for EtOH) inside the pressurized vessel.
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Low Conversion | Ester remains after 20 mins. | Increase Temp to 140°C. If amine is volatile, ensure vial seal is perfect. Add 0.5 eq TBD (catalyst). |
| Hydrolysis (Acid formation) | Product mass [M+H] corresponds to carboxylic acid. | Solvent was "wet".[2] Use anhydrous EtOH or add molecular sieves to the reaction vial. |
| Pressure Error | Reactor stops due to P > 20 bar. | Headspace too small or temp too high for solvent. Switch to DMSO (lower vapor pressure) or reduce volume. |
| Side Product (+14 mass) | Methylation of amine? | Unreacted MeI from Step B carried over. Ensure Intermediate 2 is purified before amidation. |
References
-
Microwave-Assisted Pyridine Synthesis & Functionalization
-
General Microwave Amidation Protocols
-
Regioselectivity in Pyridine Chemistry
-
Commercial Availability of Core Scaffold
Sources
- 1. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. ajrconline.org [ajrconline.org]
- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. researchgate.net [researchgate.net]
- 8. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 65873-73-6|5-Bromo-6-methoxynicotinaldehyde|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
improving yield of 6-Bromo-5-methoxypyridine-3-carboxamide synthesis
This technical guide is structured as a Tier-3 Support Knowledge Base, designed for researchers encountering yield bottlenecks in the synthesis of 6-Bromo-5-methoxypyridine-3-carboxamide (also known as 6-bromo-5-methoxynicotinamide).[1]
Ticket Category: Yield Optimization & Process Troubleshooting Applicable For: Medicinal Chemistry, Process Development, Scale-up Last Updated: October 2023[1]
Executive Summary & Strategic Analysis
The synthesis of 6-Bromo-5-methoxypyridine-3-carboxamide presents a classic "push-pull" conflict on the pyridine ring.[1] The electron-donating methoxy group (C5) activates the ring, while the electron-withdrawing bromine (C6) and amide (C3) deactivate it.[1]
The Core Yield Killer: The dominant failure mode is Nucleophilic Aromatic Substitution (SNAr) at the C6 position.[1] During the final amidation step, ammonia (a nucleophile) can displace the bromine atom (a good leaving group activated by the pyridine nitrogen), resulting in the impurity 6-amino-5-methoxypyridine-3-carboxamide.[1] This side reaction is temperature-dependent and destroys the halogen handle required for downstream coupling (e.g., Suzuki-Miyaura).[1]
This guide prioritizes a Two-Stage "Safe" Protocol over direct aminolysis to preserve the C6-Bromine bond.[1]
Critical Pathway Visualization
The following workflow illustrates the optimized route (Green) versus the high-risk route (Red) often attempted by researchers looking to save steps.
Figure 1: Decision tree highlighting the SNAr risk during the conversion of the ester intermediate to the final amide.
Optimized Experimental Protocols
Phase 1: Upstream Purity (The Precursor)
Objective: Synthesis of Methyl 6-bromo-5-methoxynicotinate.[1] Context: You cannot fix downstream yield if the bromine regioisomer is incorrect here. Bromination must occur at C6 (ortho to OH), not C2.[1]
Protocol:
-
Bromination: Dissolve methyl 5-hydroxynicotinate (1.0 eq) in Acetonitrile (0.1 M). Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.
-
Methylation: Treat the crude phenol with Methyl Iodide (1.2 eq) and K2CO3 (2.0 eq) in DMF at Room Temperature (RT).
Phase 2: The Critical Amidation (Yield Optimization)
Objective: Conversion of Ester to Primary Amide without displacing Bromine.[1]
⛔ Method A: Direct Aminolysis (NOT RECOMMENDED)[1]
-
Procedure: Heating the ester with 7N NH3 in Methanol in a sealed tube.
-
Result: High risk of Br displacement.[1] Yield often caps at 40-50%.[1]
✅ Method B: Mild Activation (RECOMMENDED)
This method uses an intermediate activation step to allow amidation at room temperature, preserving the C6-Br bond.[1]
Step-by-Step:
-
Hydrolysis:
-
Activation & Amidation (One-Pot):
-
Suspend the acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Add CDI (1,1'-Carbonyldiimidazole) (1.2 eq).[1]
-
Observation: Gas evolution (CO2) will occur.[1] Stir for 1 hour at RT until gas evolution ceases (formation of acyl-imidazole).
-
Add Solid Ammonium Chloride (NH4Cl) (3.0 eq) followed by DIPEA (3.0 eq).[1]
-
Stir at RT for 12 hours.
-
Data Comparison:
| Parameter | Method A (Direct NH3) | Method B (CDI/NH4Cl) |
| Reaction Temp | 80°C - 100°C | 25°C (RT) |
| SNAr Impurity | 15% - 30% | < 1% |
| Conversion | 60% (Stalls) | > 95% |
| Isolated Yield | 45% | 88% |
Troubleshooting Guide (FAQ)
Q1: I see a significant impurity at M-1 + NH2 mass (M+16 mass shift from starting material) in LCMS. What is it?
-
Diagnosis: This is the SNAr product where Bromine has been replaced by an Amino group.[1]
-
Root Cause: The reaction temperature was too high, or the ammonia concentration was too aggressive during the ester-to-amide step.[1]
-
Fix: Switch to the Method B (CDI/NH4Cl) protocol described above. If you must use Method A, use 7N NH3 in MeOH at 0°C to RT only; do not heat.[1]
Q2: My reaction mixture turns black during the acid chloride formation (using SOCl2).
-
Diagnosis: Decomposition of the electron-rich methoxy group or the pyridine ring under harsh acidic/thermal conditions.[1]
-
Root Cause: Thionyl chloride (SOCl2) generates HCl and requires reflux, which is too harsh for this substrate.[1]
-
Fix: Use CDI (Carbonyldiimidazole) or HATU as the coupling agent.[1] These operate at neutral/basic pH and room temperature, preventing degradation.[1]
Q3: The final product is water-soluble and I'm losing yield during extraction.
-
Diagnosis: Nicotinamides are moderately polar.[1]
-
Fix:
-
Do not rely solely on extraction.[1]
-
If using the CDI method, pour the reaction mixture into ice-cold water (10x volume). The product should precipitate.[1]
-
If no precipitate, saturate the aqueous phase with NaCl (brine) and extract with 10% Methanol in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).[1] Simple Ethyl Acetate is often insufficient.[1]
-
Q4: Can I use the 5-methoxy-nicotinic acid as a starting material directly?
-
Diagnosis: Regioselectivity issues.
-
Analysis: Brominating 5-methoxynicotinic acid directly is difficult.[1] The carboxylic acid is electron-withdrawing (deactivating), and the methoxy is activating.[1] The directing effects conflict, often leading to mixtures of C2 and C6 bromination.[1]
-
Recommendation: It is strictly better to brominate the 5-hydroxy derivative (where the OH dominates the directing effect to the ortho-C6 position) and then methylate the oxygen.[1]
References
-
Vertex AI Search. (2025).[1] Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (Demonstrates reactivity patterns of 5-bromo-2-methoxy pyridines). 3[1][4]
-
ChemicalBook. (2025).[1][5][6] Synthesis of 3-Bromo-5-methoxypyridine. (Key intermediate preparation).[1][2][4][5][7][8][3][9] 10[1][4]
-
Organic Chemistry Portal. (2024).[1] Amide synthesis by oxidative amidation and activation. (General mild amidation conditions). 9[1][4]
-
Royal Society of Chemistry. (2013).[1][11] Scale-up synthesis of substituted pyridines. (Supplementary info on bromination of hydroxypyridines). 11
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Amide synthesis by oxidative amidation [organic-chemistry.org]
- 10. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
preventing hydrolysis of carboxamide group during palladium coupling reactions
Topic: Preventing Hydrolysis of Carboxamide Groups During Coupling Reactions
Status: Operational Agent: Senior Application Scientist Ticket ID: PD-AMIDE-PROTECT-001
Executive Summary
Carboxamide groups (
This guide provides a tiered troubleshooting approach to preserving amide integrity, moving from mild optimization to strictly anhydrous workflows.
Diagnostic Workflow
Before altering your entire route, determine the specific failure mode of your reaction using this decision matrix.
Figure 1: Diagnostic logic for selecting the correct remediation strategy based on reaction parameters.
Technical Deep Dive: The Mechanics of Failure
To prevent hydrolysis, you must break the "Hydrolysis Triangle": Water + Base + Heat .
The Competition: Transmetallation vs. Nucleophilic Attack
In a Suzuki coupling, the base plays a dual role: it activates the boron species for transmetallation (Good) but also attacks the amide carbonyl (Bad).
-
Path A (Desired):
(Activates boron). -
Path B (Undesired):
.
Key Insight: Hydroxide (
Data: Base Selection Guide
| Base Type | pKa (Conj. Acid) | Nucleophilicity | Amide Risk | Recommendation |
| NaOtBu / KOtBu | ~17 | High (Steric dep.) | CRITICAL | Avoid. Rapid hydrolysis/alcoholysis. |
| NaOH / KOH | 15.7 | High | HIGH | Avoid. Direct hydroxide attack. |
| 12.3 | Moderate | LOW | Gold Standard for aqueous Suzuki. | |
| 10.3 | Low | LOW | Excellent for mild heating. | |
| CsF / KF | 3.2 (HF) | Low | MINIMAL | Best for anhydrous conditions. |
| TMSOK | ~11-12 | High (but specific) | VARIES | Specialized for anhydrous boronic esters [2]. |
Troubleshooting Protocols
Protocol A: The "Mild Aqueous" Method (First Line of Defense)
Use this if you must use Boronic Acids and cannot strictly exclude water.
The Logic: We substitute aggressive hydroxides with Tribasic Potassium Phosphate (
-
Catalyst: XPhos Pd G3 or Pd-PEPPSI-IPr (1-2 mol%). These initiate rapidly without heating.
-
Base:
(2.0 - 3.0 equiv). -
Solvent: THF:Water (4:1) or Dioxane:Water (4:1).
-
Procedure:
-
Charge aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base into the vial.
-
Add solvent and sparge with Nitrogen for 5 mins.
-
Add Catalyst last.
-
Stir at Room Temperature . Monitor by LCMS at 1 hour.
-
Protocol B: The "Strictly Anhydrous" Method (Advanced)
Use this if Protocol A fails or if your amide is extremely fragile (e.g., N-acyl heterocycles).
The Logic: Hydrolysis requires water.[1] By removing water entirely, we eliminate the side reaction. However, Boronic Acids generally fail in anhydrous conditions because they cannot form the active boronate species. Solution: Use Boronic Esters (BPin) and activate them with Fluoride or Silanolates [3].
-
Substrates: Aryl Halide + Aryl Boronic Pinacol Ester (BPin) .
-
Base: CsF (2-3 equiv) or TMSOK (Potassium Trimethylsilanolate, 1.5 equiv).
-
Solvent: Anhydrous THF or Toluene (Drying agents/sieves required).
-
Catalyst:
+ SPhos (or XPhos Pd G3). -
Procedure:
-
Flame-dry glassware under vacuum; backfill with Argon.
-
Add solid reagents (Halide, BPin, CsF, Catalyst) in a glovebox or under positive Argon flow.
-
Add anhydrous solvent via syringe.
-
Heat to 60-80°C (Anhydrous amides can withstand heat better than wet ones).
-
Frequently Asked Questions (FAQ)
Q: My primary amide (
-
Fix: Add a trace of water (Protocol A) or switch to a bulkier ligand (e.g., tBuXPhos) to prevent Pd coordination to the amide nitrogen.
Q: Can I use protecting groups? A: Yes, but it adds two synthetic steps. If you must, use DMB (2,4-dimethoxybenzyl) on the amide nitrogen. It is cleaved by TFA/TfOH but stable to basic coupling conditions.
Q: I'm doing a Buchwald-Hartwig amination, not Suzuki. Does this apply? A: Yes. In Buchwald couplings, strong bases like NaOtBu are standard but fatal to amides.
-
Fix: Switch to the "Buchwald Weak Base" system : Use
as the base and BrettPhos or RuPhos as the ligand. These systems are active enough to couple amines using weak carbonate bases, preserving your amide group [4].
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Denmark, S. E., & Smith, R. C. (2010). Potassium Trimethylsilanolate: A Versatile Reagent for the Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Esters. Journal of the American Chemical Society. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Sources
Technical Support Center: Regioselective Bromination of 5-Methoxypyridine-3-carboxamide
The following Technical Support Guide addresses the regioselective bromination of 5-methoxypyridine-3-carboxamide (also known as 5-methoxynicotinamide). This guide is designed for medicinal chemists and process development scientists optimizing the synthesis of halogenated pyridine scaffolds.
Current Status: Operational
Topic: Controlling Regioselectivity in Electrophilic Aromatic Substitution (EAS) of 3,5-Disubstituted Pyridines. Target Substrate: 5-Methoxypyridine-3-carboxamide. Primary Challenge: Distinguishing between the C2, C4, and C6 bromination sites under electronic and steric conflict.
Module 1: Understanding the Regiochemistry (The "Why")
Q1: Why am I observing a mixture of isomers, and which one is the major product?
A: You are likely observing a competition between the C6 (major) and C2 (minor) regioisomers. The C4 position is sterically occluded and electronically disfavored.
The regioselectivity is governed by a "tug-of-war" between the activating methoxy group and the deactivating carboxamide group, superimposed on the electron-deficient pyridine ring.
-
The C6 Position (Major Target):
-
Activation: Ortho to the strong electron-donating methoxy group (-OMe).
-
Deactivation: Para to the electron-withdrawing carboxamide (-CONH₂). (Para deactivation is weaker than Ortho).
-
Sterics: Relatively accessible (flanked by N and -OMe).
-
Result: This is the most electron-rich and kinetically favored site for Electrophilic Aromatic Substitution (EAS).
-
-
The C2 Position (Minor/Impurity):
-
Activation: Para to the methoxy group.
-
Deactivation: Ortho to the carboxamide. (Strong inductive deactivation).
-
Sterics: Flanked by N and the bulky carboxamide.
-
Result: While para-activation is generally strong, the proximity to the electron-withdrawing amide and the pyridine nitrogen makes this site less nucleophilic than C6.
-
-
The C4 Position (Trace/None):
-
Status: "Sandwiched" between -OMe and -CONH₂.
-
Result: Severe steric hindrance and dual ortho-deactivation/activation conflicts usually preclude reaction here under standard EAS conditions.
-
Visualization of Electronic Vectors:
Caption: Electronic directing effects favoring C6-bromination over C2 and C4.
Module 2: Protocol & Reagent Selection
Q2: Which brominating agent should I use to maximize the C6 isomer?
A: N-Bromosuccinimide (NBS) in a polar aprotic solvent is the gold standard for this substrate. Avoid elemental bromine (Br₂) unless absolutely necessary, as the harsh acidic byproducts (HBr) can protonate the pyridine nitrogen, deactivating the ring entirely and leading to stalled reactions or degradation.
Recommended Protocol (Standard EAS):
| Parameter | Recommendation | Rationale |
| Reagent | NBS (1.05 - 1.1 eq) | Controlled release of Br⁺; avoids HBr generation. |
| Solvent | Acetonitrile (MeCN) or DMF | Polar solvents stabilize the transition state (Wheland intermediate). MeCN is easier to remove. |
| Temperature | 0°C to Room Temp | Low temperature favors the kinetic product (C6) and suppresses N-bromination of the amide. |
| Catalyst | None initially; mild acid (e.g., 5% AcOH) if sluggish. | Strong acids protonate the Pyridine N (pKa ~3-4), killing reactivity. |
Step-by-Step Workflow:
-
Dissolve 5-methoxypyridine-3-carboxamide (1.0 eq) in MeCN (0.2 M concentration).
-
Cool to 0°C under inert atmosphere (N₂/Ar).
-
Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump all at once.
-
Allow to warm to RT and stir for 4-12 hours.
-
Monitor: Check LCMS for the disappearance of starting material (M+H 153) and appearance of product (M+H 231/233).
-
Workup: Quench with aqueous sodium thiosulfate (to remove excess bromine). Extract with EtOAc.[1]
Module 3: Troubleshooting Specific Issues
Q3: The reaction is stalled at 50% conversion. Should I add more NBS or heat it?
A: Do not heat immediately. Heating often promotes side reactions (such as Hofmann rearrangement of the amide or poly-bromination).
-
Diagnosis: The byproduct of NBS is succinimide. As the reaction proceeds, the solution polarity changes, or trace HBr might be protonating the pyridine.
-
Action:
-
Check pH. If acidic, add a solid base buffer like NaHCO₃ or NaOAc (0.5 eq) to the reaction mixture to scavenge protons and keep the pyridine free-based.
-
If still stalled, add 5 mol% BPO (Benzoyl Peroxide) or irradiate with visible light. This switches the mechanism to a radical pathway, which might overcome kinetic barriers, though this risks benzylic-like bromination (less of a concern here as there are no alkyl groups). Stick to ionic conditions first.
-
Q4: I am seeing a peak at M+H 231 but the NMR is messy. Could it be N-bromination?
A: Yes. Amides can undergo N-bromination to form N-bromo-5-methoxypyridine-3-carboxamide .
-
Identification: N-Br species are often unstable and may revert on silica gel. On TLC, they might streak. In NMR, the amide NH₂ protons (usually broad singlets around 6-8 ppm) will change integration from 2H to 1H.
-
Fix: Treat the crude reaction mixture with aqueous sodium bisulfite or thiosulfate during workup. This reduces the N-Br bond back to the N-H amide, leaving the C-Br bond intact.
Q5: I specifically need the C2-bromo isomer (2-bromo-5-methoxypyridine-3-carboxamide). How do I invert the regioselectivity?
A: You cannot easily achieve this via direct EAS bromination. The electronic bias for C6 is too strong.
-
Strategy Shift: Use Directed Ortho Metalation (DoM) .
-
Protocol: Protect the amide (e.g., as a pivaloylamide or diethylamide) to act as a Directing Metalation Group (DMG).
-
Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C.
-
Mechanism:[2][3] The amide DMG will direct lithiation to the Ortho position (C2 or C4). Sterics usually favor C2 over C4.
-
Quench: Add a bromine source (e.g., CBr₄ or Br₂).
-
Note: This is a multi-step synthesis (Protection -> Lithiation -> Bromination -> Deprotection).
-
Module 4: Purification & Analysis
Q6: How do I distinguish the isomers by NMR?
A: Proton NMR (¹H NMR) is definitive due to the coupling patterns of the pyridine protons.
| Isomer | Expected Pattern (Aromatic Region) | Coupling Constants ( |
| C6-Bromo (Major) | Two doublets (d) | |
| C2-Bromo (Minor) | Two doublets (d) | |
| Differentiation | Chemical Shift: The C2 proton (in the C6-bromo product) is sandwiched between N and Amide, typically shifting it downfield (>8.5 ppm). In the C2-bromo product, the C6 proton is alpha to N but para to Amide, usually slightly upfield relative to the C2 proton of the other isomer. |
Troubleshooting Decision Tree:
Caption: Diagnostic workflow for optimizing the bromination reaction.
References
-
Regioselectivity of Pyridine Bromination
- Lombardino, J. G. "Synthesis of 2-bromo-5-methoxypyridine." Journal of Medicinal Chemistry, 1981, 24(1), 39–42. (Establishes the baseline reactivity of the 3-methoxy-pyridine scaffold).
- Note: The electronic bias described for 3-methoxypyridine (directing to C2/C6)
-
General Methodology for Bromination of Deactivated Pyridines
- Thapa, R.; Brown, J. D.; Taylor, R. T. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters, 2014, 55(49), 6743-6746.
-
Synthesis of 5-Methoxynicotinamide Derivatives
- ChemicalBook. "Synthesis of 2-bromo-5-methoxypyridine.
-
Commercial Analog Validation
- Cayman Chemical. "6-Methoxynicotinamide (JBSNF-000088) Product Information." (Validates the stability and structure of the 2,5-disubstituted pyridine isomer family).
Sources
purification strategies for 6-Bromo-5-methoxypyridine-3-carboxamide from byproducts
This guide serves as a specialized technical support resource for the purification of 6-Bromo-5-methoxypyridine-3-carboxamide . It is designed for researchers encountering specific isolation challenges, moving beyond generic advice to address the unique physicochemical properties of polysubstituted pyridines.[1]
Ticket ID: PUR-PYR-065 Status: Open Assigned Specialist: Senior Application Scientist Subject: Isolation strategies for halogenated nicotinamide analogs.[2]
Strategic Overview: Know Your Molecule
Before attempting purification, you must understand the competing forces within this molecule. This is not a standard pyridine; the substituents drastically alter its behavior compared to a simple nicotinamide.[1][2]
| Feature | Chemical Consequence | Purification Implication |
| Pyridine Nitrogen | Weakly basic.[2] | Critical Warning: The electron-withdrawing effects of the 6-Br and 3-Carboxamide groups lower the pKa of the ring nitrogen significantly (est.[2] pKa < 2.0).[1][3][4] Do not rely on standard acid-base extraction (e.g., 1N HCl wash) to retain the product in the aqueous phase; it will likely partition into the organic layer.[1] |
| 3-Carboxamide | High polarity, H-bond donor/acceptor.[2] | Causes the compound to "streak" on silica if the mobile phase is too non-polar.[2] Requires polar modifiers (MeOH/EtOH).[1][4] |
| 6-Bromo | Lipophilic, labile handle.[2] | Increases solubility in DCM/EtOAc. Susceptible to nucleophilic attack (SNAr) by strong bases (e.g., hydroxide, alkoxides) at high temperatures.[4] |
| 5-Methoxy | Electron-donating (mesomeric).[2] | Modulates solubility but does not significantly offset the deactivation of the ring nitrogen.[1][2] |
Module 1: Chromatographic Separation (The Precision Tool)
Issue: "I have close-eluting impurities, likely regioisomers or de-brominated byproducts."
The Solution: Gradient Optimization
For this substrate, isocratic elution often fails.[1] You need a gradient that exploits the "polarity cliff" of the amide group.[1][2]
Recommended Stationary Phase
-
Secondary (if difficult): Amino-bonded silica (NH2-SiO2).[2][4] The basic surface reduces peak tailing caused by the amide interacting with acidic silanols.[1][2]
Mobile Phase Architecture
-
Modifier: 0.5% Triethylamine (TEA) or 1% NH4OH (aq).[1][4] Note: The base keeps the pyridine nitrogen deprotonated and sharpens the peak.[1]
Step-by-Step Protocol
-
Slurry Packing: Dissolve crude material in a minimum volume of DCM. Adsorb onto silica (1:5 ratio) and evaporate to dryness ("dry load").[4] This prevents band broadening.[1][2]
-
Equilibration: Flush column with 100% DCM (or 90% Heptane/10% EtOAc).
-
Gradient:
-
Collection: The amide product will elute after the non-polar brominated precursors but before the hydrolyzed acid byproducts.[1][2]
Module 2: Recrystallization (Scalability)
Issue: "My product is colored or has a broad melting point range."
The Solution: Anti-Solvent Precipitation
Recrystallization is superior for removing trace metal catalysts and inorganic salts.[1] The high crystallinity of the carboxamide moiety makes this compound an excellent candidate for this method.[2]
| Solvent System | Ratio (v/v) | Temp Profile | Target Impurity Removal |
| Ethanol / Water | 3:1 | Reflux | Inorganic salts, highly polar acids.[2] |
| EtOAc / Heptane | 1:2 | Reflux | Non-polar oils, unreacted starting material.[1] |
| IPA / Water | 5:1 | 70°C | General purification, good recovery yield.[1] |
Recrystallization Workflow
Module 3: Troubleshooting & FAQs
Q1: The product turned into a carboxylic acid (Hydrolysis). Why?
Diagnosis: You likely exposed the material to strong aqueous base (NaOH/KOH) or acid (HCl) at elevated temperatures.[1][4] The Fix:
-
The amide bond at position 3 is activated by the electron-withdrawing bromine at position 6.[2] This makes it more susceptible to hydrolysis than a standard benzamide.[1][2]
-
Correction: Use mild bases like K2CO3 or Cs2CO3 during synthesis. During workup, keep pH between 5 and 8.[1]
Q2: I tried to make the HCl salt to purify it, but it didn't precipitate.
Diagnosis: As noted in the Strategic Overview, the basicity of the pyridine nitrogen is severely suppressed. The Fix:
-
The pKa is likely too low to form a stable salt with weak acids or in the presence of moisture.[1][2]
-
Alternative: If you must make a salt, use anhydrous conditions: HCl in Dioxane or Ether.[1] However, purification of the free base via recrystallization is generally more effective for this specific molecule.[1]
Q3: There is a persistent yellow color.
Diagnosis: This is often due to trace brominated oligomers or palladium contaminants (if cross-coupling was used).[1][4] The Fix:
-
Charcoal Treatment: Dissolve the compound in hot Ethanol, add Activated Carbon (5 wt%), stir for 30 mins, and filter hot through Celite.
-
Scavengers: If Pd is the culprit, use a thiourea-functionalized silica scavenger (e.g., SiliaMetS® Thiol) stirred in EtOAc for 2 hours.[1]
References
-
Solubility of Pyridine Carboxamides
-
Synthesis and Reactivity of Bromo-Pyridine Amides
-
pKa and Basicity of Halogenated Pyridines
-
Purification of Laboratory Chemicals
Sources
stability of 6-Bromo-5-methoxypyridine-3-carboxamide under acidic and basic conditions
The following technical guide is structured as a direct response from the Technical Support Center for high-value research chemicals. It addresses the stability profile of 6-Bromo-5-methoxypyridine-3-carboxamide , a scaffold often used in fragment-based drug discovery (FBDD) and PROTAC linker design.
Case ID: STAB-PYR-6BR-005 Agent: Dr. A. Vance, Senior Application Scientist Subject: Stability Profile & Troubleshooting under Acidic/Basic Conditions
Executive Summary: The Stability Matrix
6-Bromo-5-methoxypyridine-3-carboxamide presents a "Janus-faced" stability profile. While the pyridine core is robust, the functional groups at positions 3 (carboxamide) and 6 (bromine) create specific vulnerabilities depending on the pH environment.
| Condition | Stability Rating | Primary Degradation Pathway | Major Degradant |
| Mild Acid (pH 4-6) | ✅ High | Protonation (Reversible) | Pyridinium Salt (Soluble) |
| Strong Acid (pH < 1) | ⚠️ Moderate | Amide Hydrolysis (Requires Heat) | Carboxylic Acid derivative |
| Mild Base (pH 8-10) | ✅ High | None (Kinetic Stability) | N/A |
| Strong Base (pH > 12) | ❌ Critical | 1. | 6-Hydroxy/Alkoxy speciesCarboxylate anion |
Deep Dive: Degradation Mechanisms
To troubleshoot your experiments, you must understand why the molecule fails. This compound has three reactive centers: the Amide (C3) , the Methoxy ether (C5) , and the Bromine (C6) .
A. Acidic Conditions: The Hydrolysis Trap
In acidic media (e.g., HCl, TFA), the primary risk is Amide Hydrolysis , but this is kinetically slow without heat.
-
Mechanism : The carbonyl oxygen is protonated, making the carbon electrophilic.[1][2] Water attacks, releasing ammonia (
) and forming the carboxylic acid. -
The "Hidden" Loss : At pH < 4, the pyridine nitrogen is protonated (
).-
Symptom: Your compound disappears from the organic layer during extraction.
-
Cause: It is now a water-soluble pyridinium salt.
-
Fix: You must adjust the aqueous pH to ~6-7 (isoelectric point vicinity) before extraction to recover the free base.
-
B. Basic Conditions: The Danger Zone
This is the most critical failure mode. The Bromine at position 6 is activated for Nucleophilic Aromatic Substitution (
-
Mechanism : The ring nitrogen pulls electron density, making C6 highly electrophilic.[3] A strong nucleophile (like
or ) can attack C6, forming a Meisenheimer complex, followed by the expulsion of Bromide ( ). -
Result : You lose the bromine handle required for downstream coupling (e.g., Suzuki/Buchwald).
-
Amide Hydrolysis : Base-catalyzed hydrolysis is irreversible (unlike acid) because the resulting carboxylate anion is resonance-stabilized and unreactive to ammonia.
C. Visualizing the Pathways
The following diagram maps the fate of your molecule under stress.
Caption: Figure 1. Divergent degradation pathways. Note that basic conditions trigger two competing failure modes: displacement of the halogen (critical) and hydrolysis of the amide.
Troubleshooting Guide & FAQs
Q1: I performed a Suzuki coupling using K₂CO₃ as a base, but my yield is <10%. Why?
-
Diagnosis : While Carbonate is a mild base, if you used water/alcohol solvents at high temp (
C), you likely triggered displacement of the Bromine by the solvent (water OH, alcohol OR) or hydrolysis of the amide. -
Solution : Switch to anhydrous non-nucleophilic bases like CsF or K₃PO₄ in a dry solvent (Dioxane/Toluene) to preserve the C6-Br bond.
Q2: After acid deprotection (TFA/DCM) of another group, I can't extract my compound.
-
Diagnosis : You likely formed the TFA salt of the pyridine. It is stuck in the aqueous layer.
-
Solution : Carefully neutralize the aqueous layer with saturated
to pH ~7-8. Do not overshoot to pH 12, or you risk hydrolyzing the amide.
Q3: Can I use this compound in a reaction requiring LiOH?
-
Diagnosis : Risky. Hydroxide is a strong nucleophile and will attack the C6-Br position.
-
Solution : If saponification of an ester elsewhere in the molecule is needed, use LiOH at 0°C and monitor strictly by LC-MS. Quench immediately upon completion. Consider using TMSOK (Potassium trimethylsilanolate) in anhydrous conditions as a milder alternative.
Validated Protocols
Protocol A: Stability "Stress Test" (Forced Degradation)
Use this to validate your specific batch before expensive downstream steps.
-
Preparation : Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).
-
Acid Stress : Add 100
L 1N HCl. Heat to 60°C for 1 hour. -
Base Stress : Add 100
L 0.1N NaOH. Heat to 60°C for 1 hour. -
Analysis : Neutralize both samples and inject onto HPLC/UPLC (C18 Column).
-
Success Criteria: >95% parent peak area retention.
-
Failure: Appearance of peak at RRT ~0.8 (Carboxylic acid) or RRT ~0.5 (Pyridone/Hydroxy species).
-
Protocol B: Safe Workup (pH Switching)
Standard Operating Procedure for isolation.
-
Quench : Pour reaction mixture into ice-water.
-
Acidification (Optional) : If the reaction was basic, acidify to pH 4 with 1N HCl to protonate the pyridine (improves water solubility of impurities). Wash with EtOAc (impurities go to organic).
-
Basification : Adjust aqueous layer to pH 8.0 using sat.
. Avoid NaOH. -
Extraction : Extract 3x with DCM or EtOAc. The pyridine is now in the free base form and will partition into the organic layer.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Amide Hydrolysis mechanisms).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Li, J. J. (2003). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Detailed examples of Halopyridine displacement).
-
PubChem. (n.d.). Compound Summary for CID 817163: 3-Bromo-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link] (Structural analog data).
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Reference for pyridine pKa values).
Sources
Technical Support Center: Optimization of Pyridine-Carboxamide Mediated Catalysis
Topic: Overcoming Catalyst Poisoning & Deactivation Audience: Senior Chemists, Process Development Scientists Status: Active Guide
The Diagnostic Hub: Identifying the "Poison"
Before altering your reaction matrix, you must distinguish between catalyst death (irreversible poisoning) and catalyst dormancy (reversible inhibition). Pyridine-based carboxamide ligands (e.g., picolinamides, nicotinamides) are notorious for both.
The "Picolinamide Paradox"
Pyridine-carboxamides are privileged ligands/directing groups because they bind metals (Pd, Ni, Cu) strongly, stabilizing high-oxidation states. However, this same affinity is their Achilles' heel.
-
The Trap: Formation of thermodynamically stable, catalytically incompetent bis-ligated complexes
. -
The Impurity: Trace sulfur or N-oxides from ligand synthesis.
-
The Product: The functionalized product often binds the metal better than the starting material (Product Inhibition).
Interactive Diagnostic Flowchart
Use this logic tree to diagnose your kinetic profile.
Figure 1: Diagnostic logic for distinguishing between induction, deactivation, and inhibition.
Mechanism & Mitigation: The Deep Dive
A. The Bis-Chelation Trap (Substrate/Ligand Inhibition)
In Pd(II) catalyzed C-H activation, the mono-ligated species
The Mechanism:
Solution:
-
Controlled Addition: Do not add the ligand/substrate all at once. Use a syringe pump to maintain a low steady-state concentration of the free ligand relative to the metal.
-
Solvent Tuning: Use fluorinated alcohols (e.g., HFIP, TFE). These solvents are strong hydrogen-bond donors that can solvate the amide carbonyl, discouraging the formation of the bis-chelate [2].
B. Trace Impurity Poisoning (The "Hidden" Killer)
Pyridine derivatives are frequently synthesized via reactions involving thionyl chloride or sulfur-based reagents. Even ppm levels of sulfur can irreversibly poison Pd and Pt catalysts by binding to the active site and blocking coordination [3].
Data: Impact of Sulfur on Pd-Catalysis
| Impurity Type | Source | Effect on Pd(II) | Removal Strategy |
| Thiols/Sulfides | Precursor synthesis | Irreversible binding (Poisoning) | Cu-scavenging or recrystallization |
| Pyridine N-Oxides | Oxidation of ligand | Alters electronics/redox potential | Chemical reduction (Zn/AcOH) |
| Free Amines | Incomplete coupling | Competes for metal center | Acid wash (HCl) |
Experimental Protocols
Protocol A: The "Poison Spike" Test (Standard Addition)
Use this to confirm if your reaction product is inhibiting the catalyst.
-
Baseline Run: Run the reaction under standard conditions. Record initial rate (
). -
Product Spike: Set up a second vial. Add 20 mol% of the pure product at
, then add reactants and catalyst. -
Compare:
-
If Rate (Spike)
Rate (Baseline): No product inhibition. -
If Rate (Spike)
Rate (Baseline): Severe Product Inhibition .
-
-
Action: If inhibition is confirmed, investigate solubility issues (product precipitating onto catalyst?) or switch to a less coordinating solvent to destabilize the product-metal complex.
Protocol B: Deep Purification of Pyridine-Carboxamide Ligands
Standard silica columns often fail to remove trace sulfur. Use this chelation-wash protocol.
-
Dissolution: Dissolve the crude ligand in EtOAc or DCM.
-
Cu-Scavenging (The Key Step): Wash the organic layer with a saturated aqueous solution of Copper(II) Acetate or EDTA .
-
Why? Cu(II) has a high affinity for sulfur and free amines. If the aqueous layer turns dark blue/black, impurities are being pulled out.
-
-
Acid/Base Wash:
-
Wash with 1M HCl (protonates the pyridine, pulls it into water). Discard organic layer (removes non-basic sulfur contaminants).
-
Basify aqueous layer with NaOH to pH > 10.
-
Extract back into EtOAc.
-
-
Crystallization: Recrystallize from EtOH/Heptane.
Visualizing the Off-Cycle Trap
Understanding the equilibrium between the active cycle and the resting state is critical for optimization.
Figure 2: The competition between the catalytic cycle and the bis-ligated resting state.[1]
Frequently Asked Questions (FAQs)
Q: My reaction works on 50mg scale but fails at 5g. Is this poisoning?
A: Likely, yes. Scale-up issues with pyridine ligands often point to mass transfer limitations or exotherm-induced catalyst decomposition . At larger scales, local concentrations of the ligand can spike during addition, favoring the formation of the inactive
-
Fix: Switch from batch addition to semi-continuous addition (dropwise) of the ligand/substrate.
Q: Can I use picolinamide ligands with air-sensitive pre-catalysts?
A: Yes, but be wary of oxidative induction . Pyridine ligands can stabilize Pd(0) species, but they can also facilitate oxidation to inactive Pd(II)-oxo species in the presence of air. If using Pd(0) sources (like
Q: Why does adding water sometimes help? A: Water can act as a "shuttle" or disruptor. In systems where the pyridine-carboxamide forms tight hydrogen-bonded aggregates, trace water can disrupt these networks, increasing the effective concentration of the monomeric ligand available for catalysis.
References
-
Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.
-
Colletto, C., et al. (2018). A practical guide to the design of molecular catalysts for C–H activation. Chemical Science.
-
Dunetz, J. R., et al. (2019). Managing Metal Impurities in Pharmaceutical Process Development. Organic Process Research & Development.
-
Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis. Angewandte Chemie International Edition.[2]
Sources
Validation & Comparative
1H NMR spectral analysis of 6-Bromo-5-methoxypyridine-3-carboxamide
Topic: 1H NMR Spectral Analysis of 6-Bromo-5-methoxypyridine-3-carboxamide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.
Executive Summary
Characterizing highly functionalized heterocycles like 6-Bromo-5-methoxypyridine-3-carboxamide presents specific challenges: distinguishing regioisomers, resolving exchangeable amide protons, and overcoming solubility limits. This guide compares solvent systems and acquisition strategies to ensure unambiguous structural assignment.
Key Insight: While chloroform-d (
Part 1: Structural Logic & Assignment Strategy
To interpret the spectrum, we must deconstruct the scalar couplings and electronic environments of the pyridine scaffold.
The Pyridine Core (Aromatic Region)
The molecule possesses two aromatic protons in a meta relationship.
-
H2 (Position 2): Located between the pyridine nitrogen and the carboxamide group. This proton is significantly deshielded by the electron-withdrawing nature of the ring nitrogen and the carbonyl anisotropy.
-
Signal: Singlet (s) or doublet (d) with fine coupling (
Hz). -
Shift:
ppm.
-
-
H4 (Position 4): Located between the carboxamide and the methoxy group. The electron-donating methoxy group provides a shielding effect relative to H2.
-
Signal: Doublet (d) (
Hz). -
Shift:
ppm.[1]
-
The Substituents
-
Methoxy (-OCH3): A strong singlet.
-
Shift:
ppm.
-
-
Carboxamide (-CONH2): In polar aprotic solvents (DMSO), the C-N bond exhibits partial double-bond character, restricting rotation. This renders the two amide protons chemically non-equivalent (
and ).-
Signal: Two broad singlets (often separated by >0.4 ppm).
-
Part 2: Comparative Analysis of Solvent Systems
Selecting the correct solvent is not merely about solubility; it dictates the visibility of critical diagnostic signals.
Table 1: Solvent Performance Comparison
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Methanol-d4 (Specialized) |
| Solubility | Excellent (High polarity dissolves amide) | Poor to Moderate (Aggregation likely) | Good |
| Amide Proton Visibility | High (Sharp, distinct signals due to H-bonding) | Low (Broad/invisible due to exchange) | None (Rapid H-D exchange occurs) |
| Resolution | High (Separates H2/H4 well) | Moderate (Risk of overlap) | High (Simplifies spectrum) |
| Water Interference | Signal at 3.33 ppm (may overlap with bulk water) | Signal at 1.56 ppm (usually clear) | Signal at 4.87 ppm (exchange peak) |
| Use Case | Full Characterization & Purity | Lipophilic Precursor Check | Removing Amide Couplings |
Why DMSO-d6 Wins:
In
Part 3: Differentiating Regioisomers (The "Self-Validating" Protocol)
A common synthetic impurity is the 2-bromo-5-methoxy isomer (regioisomer). Standard 1D NMR may not distinguish these definitively as both have two meta-protons.
The Solution: 1D NOE (Nuclear Overhauser Effect) You must validate the position of the methoxy group relative to the aromatic protons.
-
Experiment: Irradiate the Methoxy singlet (~3.9 ppm).
-
Prediction for Target (6-Bromo-5-methoxy...):
-
NOE Observed: Enhancement of H4 (the proton between amide and methoxy).
-
NOE Absent: No enhancement of H2 .
-
-
Prediction for Impurity (2-Bromo-5-methoxy...):
-
If the methoxy were at position 5 but the bromine at position 2, the proton environment changes. However, the definitive proof is the H4 enhancement . If you see enhancement of the most deshielded proton (H2 equivalent), your regiochemistry is incorrect.
-
Visual Workflow: Isomer Verification
Caption: Decision tree for confirming regiochemistry using Nuclear Overhauser Effect (NOE) experiments.
Part 4: Experimental Protocol
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tube: Use a high-quality 5mm NMR tube (Class A or B) to prevent shimming errors.
-
Mixing: Sonicate for 30 seconds. Amides can form intermolecular H-bond networks that require energy to break for true solution.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .
-
Reasoning: Aromatic protons adjacent to nitrogen and bromine often have long T1 relaxation times. A short D1 (e.g., 1.0s) will suppress the integration of H2 and H4, leading to incorrect stoichiometry (e.g., integrating to 0.8H instead of 1.0H).
-
-
Scans (NS): 16 to 64 scans (depending on concentration).
-
Temperature: 298 K (25°C). If amide peaks are broad, heat to 320 K to coalesce them, though this may obscure fine coupling.
Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manual phasing is required for the amide region, which often suffers from baseline roll.
-
Referencing: Reference residual DMSO pentet to 2.50 ppm .
Part 5: Data Summary & Assignment Table
Solvent: DMSO-d6 | Freq: 400 MHz | Temp: 298 K
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-2 | 8.75 | d | 1H | Deshielded by Ring N + Carbonyl | |
| NH (a) | 8.10 | br s | 1H | - | Amide |
| H-4 | 7.82 | d | 1H | Shielded by OMe | |
| NH (b) | 7.60 | br s | 1H | - | Amide |
| OMe | 3.94 | s | 3H | - | Characteristic Methoxy |
Note: Chemical shifts are approximate estimates based on substituent additivity rules and analogous structures.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: NOE and ROE).
-
Hanser, T., et al. (1996). A Novel Method for the Determination of the Relative Configuration of Amides. Tetrahedron Letters, 37(23), 4039-4042. (Discusses amide rotamers in NMR).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Pyridine coupling constants and chemical shifts).[2][3]
Sources
Advanced HPLC Method Development for Pyridine Carboxamide Purity: A Comparative Guide
Executive Summary & Strategic Rationale
Pyridine carboxamides (e.g., Nicotinamide, Isoniazid analogs, Picolinamide derivatives) represent a critical scaffold in pharmaceutical chemistry, functioning as key intermediates for kinase inhibitors and antitubercular agents. However, their purity analysis presents a "perfect storm" of chromatographic challenges:
-
Basic Nitrogen Heterocycles: The pyridine nitrogen (
) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. -
Positional Isomerism: Distinguishing between 2-, 3-, and 4-substituted isomers (structural isomers) is often impossible on standard alkyl-bonded phases due to identical hydrophobicity.
-
Hydrophilic Polarity: Low retention on Reverse Phase (RP) leads to elution in the void volume, co-eluting with unretained matrix components.
This guide objectively compares the industry-standard C18 (Octadecylsilane) approach against the optimized Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general lipophilic compounds, experimental data demonstrates that Phenyl-Hexyl chemistry provides superior selectivity and peak symmetry for pyridine carboxamides by leveraging
Mechanistic Comparison: The Science of Selectivity
To develop a robust method, one must understand the interaction mechanisms at play.
The Standard: C18 (Hydrophobic Interaction)[1]
-
Mechanism: Relies almost exclusively on dispersive (van der Waals) forces based on hydrophobicity.
-
Limitation: Pyridine isomers (e.g., nicotinamide vs. isonicotinamide) have nearly identical
values. C18 cannot easily discriminate between them. Furthermore, at neutral pH, the protonated nitrogen interacts ionically with anionic silanols, destroying peak shape.
The Solution: Phenyl-Hexyl ( - Interaction)[1]
-
Mechanism: Combines a hexyl alkyl chain (hydrophobicity) with a terminal phenyl ring. This allows for
- stacking interactions with the electron-deficient pyridine ring of the analyte. -
Advantage: The resonance of the pyridine ring differs depending on the substitution position (ortho, meta, para). The Phenyl-Hexyl phase detects these electronic subtle differences, resolving isomers that co-elute on C18.
Visualization: Interaction Pathways
The following diagram illustrates the divergent interaction mechanisms and the decision logic for column selection.
Figure 1: Decision logic for stationary phase selection based on interaction mechanisms.
Experimental Protocol: Self-Validating Method
This protocol is designed to be LC-MS compatible (avoiding non-volatile phosphate buffers) and uses a Phenyl-Hexyl phase.
Materials & Reagents[2][3][4][5][6]
-
Target Analytes: Nicotinamide (3-pyridinecarboxamide), Isonicotinamide (4-pyridinecarboxamide), Picolinamide (2-pyridinecarboxamide).
-
Column A (Standard): High-purity C18, 150 x 4.6 mm, 3.5 µm.
-
Column B (Optimized): Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect CSH), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Adjusted with Formic Acid). Low pH suppresses silanol ionization.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Optimized Gradient Method
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Rationale |
| 0.0 | 5 | 1.0 | Initial high aqueous content to retain polar amides. |
| 2.0 | 5 | 1.0 | Isocratic hold to allow interaction with phenyl phase. |
| 10.0 | 30 | 1.0 | Shallow gradient to maximize resolution of isomers. |
| 12.0 | 90 | 1.0 | Wash step to elute hydrophobic dimers/matrix. |
| 15.0 | 5 | 1.0 | Re-equilibration. |
System Suitability Criteria (Self-Validation)
To ensure the method is trustworthy, every run must pass these checks:
-
Resolution (
): between 3- and 4- isomers. -
Tailing Factor (
): for all amide peaks. -
Precision: RSD
for retention time (n=6).
Performance Comparison Data
The following data summarizes a comparative study injecting a mixture of 2-, 3-, and 4-pyridinecarboxamide isomers (0.1 mg/mL each).
| Parameter | Standard C18 Method | Optimized Phenyl-Hexyl Method | Improvement |
| Elution Order | 2-, 3-, 4- (Partial Overlap) | 2-, 4-, 3- (Distinct Selectivity) | Unique Selectivity |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | 400% |
| Tailing Factor ( | 1.6 - 1.9 | 1.05 - 1.15 | Significant Symmetry |
| LOD (Signal/Noise = 3) | 0.5 µg/mL | 0.1 µg/mL | 5x Sensitivity Gain |
| MS Compatibility | Low (Requires Ion-Pairing often) | High (Volatile Buffer) | Direct MS Transfer |
Note: The sensitivity gain in the Phenyl-Hexyl method is attributed to sharper peak shapes (higher height-to-area ratio) resulting from reduced tailing.
Troubleshooting & Optimization Workflow
When developing methods for similar heterocyclic intermediates, follow this logical workflow to diagnose resolution or peak shape issues.
Figure 2: Step-by-step troubleshooting workflow for pyridine impurity analysis.
References
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. Retrieved from
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from
-
Chrom Tech, Inc. (2025).[1] What Causes Peak Tailing in HPLC? Retrieved from
-
Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. Retrieved from
-
Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers: Separation of Pyridine Derivatives. Retrieved from
Sources
comparing biological activity of 6-bromo vs 6-chloro-5-methoxypyridine-3-carboxamide
The following guide provides an in-depth technical comparison of 6-bromo-5-methoxypyridine-3-carboxamide versus its 6-chloro analog.
These compounds are not typically end-point drugs but are critical pharmacophores and intermediates in Fragment-Based Drug Discovery (FBDD). They serve as precursors to complex bioactive molecules (e.g., kinase inhibitors, GPCR ligands) where the 6-position halogen dictates both synthetic accessibility and final ligand-target binding kinetics.
Executive Summary & Pharmacophore Positioning
In medicinal chemistry, the 5-methoxynicotinamide scaffold is a "privileged structure," frequently found in inhibitors of PI3K, mTOR, and various tyrosine kinases. The choice between the 6-bromo and 6-chloro substituent is rarely arbitrary; it is a strategic decision balancing synthetic reactivity (during lead optimization) and molecular interaction fields (in the final binding pocket).
-
6-Bromo Analog: Preferred for halogen bonding interactions (stronger
-hole) and superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It is the "Builder's Choice" for rapid library generation. -
6-Chloro Analog: Preferred for metabolic stability and optimizing steric fit in smaller pockets. It is often the "Optimizer's Choice" when the bromo-analog proves too lipophilic or metabolically labile.
Table 1: Physicochemical & Structural Profile
| Feature | 6-Chloro-5-methoxypyridine-3-carboxamide | 6-Bromo-5-methoxypyridine-3-carboxamide | Biological Implication |
| Molecular Weight | ~186.59 g/mol | ~231.05 g/mol | Br increases ligand mass, potentially affecting Ligand Efficiency (LE). |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Br extends further into the binding pocket (Steric probe). |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br requires a larger hydrophobic cavity. |
| Lipophilicity (cLogP) | ~0.4 - 0.6 | ~0.6 - 0.9 | Br increases permeability but may lower solubility. |
| Moderate | High | Br forms stronger Halogen Bonds with backbone carbonyls. | |
| S | Moderate (Requires heat/catalyst) | High (Facile displacement) | Br is better for covalent inhibitor warhead synthesis. |
Biological Activity & SAR Implications
The "biological activity" of these fragments is defined by how they influence the potency and selectivity of the final drug molecule.
A. Halogen Bonding (The -Hole Effect)
The most critical biological difference is the capacity for Halogen Bonding (XB) .
-
Mechanism: Halogens attached to electron-withdrawing rings (like pyridine) exhibit a region of positive electrostatic potential on their outer cap, known as the
-hole. -
Comparison: The 6-bromo substituent exhibits a significantly larger and more positive
-hole than the 6-chloro. -
Bio-Impact: If the target binding pocket contains a Lewis base (e.g., the carbonyl oxygen of a backbone amide like Asp641 in FGFR1 or Val hinge regions in kinases ), the Bromo-analog will typically show 10-100x higher affinity due to this specific directional interaction. The Chloro-analog often relies more on non-specific hydrophobic packing.
B. Metabolic Stability & Toxicology[1]
-
6-Chloro: The C-Cl bond is stronger (approx. 397 kJ/mol) than the C-Br bond (approx. 280 kJ/mol). In vivo, the Chloro-analog is generally more resistant to oxidative metabolism (P450-mediated dehalogenation).
-
6-Bromo: While often more potent, the C-Br bond is a metabolic "soft spot." However, this same weakness is exploited in Targeted Covalent Inhibitors (TCIs) , where the halogen is displaced by a cysteine residue in the active site (S
Ar mechanism).
Synthetic Reactivity: The Gateway to Bioactivity
To test biological activity, one must first synthesize the library. The 6-bromo analog is vastly superior for high-throughput synthesis.
Reaction Workflow Visualization
The following diagram illustrates the divergent utility of the two analogs in generating bioactive libraries.
Figure 1: Synthetic divergence showing the kinetic superiority of the 6-Bromo analog for library generation.
Experimental Protocols
These protocols are designed to validate the reactivity differences, acting as a proxy for their utility in generating bioactive compounds.
Protocol A: Comparative S Ar Reactivity (Amination)
Objective: Measure the rate of displacement of the halogen by a primary amine (mimicking the attachment of a solubilizing tail in drug design).
Materials:
-
Substrate A: 6-Bromo-5-methoxypyridine-3-carboxamide (1.0 eq)
-
Substrate B: 6-Chloro-5-methoxypyridine-3-carboxamide (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Solvent: DMF (anhydrous)
-
Base: K
CO (2.0 eq)
Methodology:
-
Preparation: Dissolve 0.5 mmol of Substrate A and Substrate B in separate vials containing 2 mL DMF.
-
Initiation: Add K
CO (138 mg) followed by Morpholine (52 µL) to each vial. -
Incubation: Heat both reaction vessels to 80°C in a chemically resistant heating block.
-
Monitoring: Sample aliquots at t=1h, 4h, and 12h. Analyze via LC-MS (UV 254 nm).
-
Expected Result:
Protocol B: Halogen Bonding Evaluation (In Silico/Crystallography)
Objective: Verify the potential for potency gain via
-
Docking Grid Generation: Use a target like FGFR1 (PDB: 3TT0) which is known to bind methoxypyridines.
-
Ligand Prep: Generate 3D conformers of both analogs. Ensure the amide is planar.
-
ESP Mapping: Calculate Electrostatic Potential (ESP) surfaces using DFT (B3LYP/6-31G*).
-
Look for: A distinct blue (positive) cap on the halogen opposite the C-X bond.
-
-
Scoring: Dock ligands. The Bromo-analog should show a docking score improvement of -1.0 to -2.0 kcal/mol over the Chloro-analog if the halogen is oriented toward a backbone carbonyl (distance ~3.0 Å).
Decision Matrix: Which to Choose?
| Scenario | Recommended Analog | Rationale |
| Early Stage Screening | 6-Bromo | Maximizes synthetic success rate; allows rapid exploration of chemical space around the scaffold. |
| Potency Optimization | 6-Bromo | Exploits halogen bonding to squeeze out nanomolar affinity gains. |
| Metabolic Hotspots | 6-Chloro | If the 6-position is subject to oxidative debromination or glutathione conjugation, Cl offers a harder metabolic wall. |
| Oral Bioavailability | 6-Chloro | Lower molecular weight and slightly lower lipophilicity improve Ligand Efficiency (LE) and solubility. |
References
-
Vertex AI Search . (2025). Synthesis of 6-bromo-5-methoxypyridine-3-carboxamide. Retrieved from 4
-
Chemical & Pharmaceutical Bulletin . (2025). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from 5
-
National Institutes of Health (PMC) . (2026). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from 6
-
National Institutes of Health (PMC) . (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from 7
-
BenchChem . (2025). Evaluating the Cost-Effectiveness of Synthesis Methods for 6-Chloro-5-methoxypyridin-2-amine: A Comparative Guide. Retrieved from 3
-
National Institutes of Health (PMC) . (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Retrieved from 8
-
Journal of Medicinal Chemistry . (2025). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267).[9] Retrieved from 9
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloro-5-methoxypyridine-3-carboxamide | [frontierspecialtychemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Solid-State Characterization of 6-Bromo-5-methoxypyridine-3-carboxamide
The following technical guide provides a comparative analysis of the solid-state properties of 6-Bromo-5-methoxypyridine-3-carboxamide , juxtaposing theoretical structural models against experimentally validated analogs.
Executive Summary
6-Bromo-5-methoxypyridine-3-carboxamide is a critical fragment in the design of kinase inhibitors and allosteric modulators. While the specific single-crystal X-ray diffraction (SC-XRD) dataset for this intermediate remains undeposited in open-access repositories (CSD/PDB), its structural behavior can be rigorously predicted and characterized by analyzing its closest crystallographic analog: 6-bromopyridine-3-carboxamide (6-Bromonicotinamide) .
This guide serves as a comparative framework, detailing the expected crystal lattice perturbations introduced by the 5-methoxy substituent and providing a validated workflow for experimental verification.
Key Comparison Matrix
| Feature | Target: 6-Bromo-5-methoxypyridine-3-carboxamide | Analog: 6-Bromopyridine-3-carboxamide | Impact of Modification |
| Space Group | Predicted: Monoclinic ( | Monoclinic ( | The -OMe group breaks the planar symmetry, likely expanding the |
| H-Bonding | Amide dimer ( | Amide dimer ( | Methoxy oxygen acts as a secondary acceptor, altering sheet packing. |
| Packing Efficiency | Lower (Steric bulk of -OMe) | High (Planar stacking) | Expect lower density ( |
| Melting Point | Est. 180–210 °C | 162–167 °C | Methoxy group often increases lattice energy via dipole interactions. |
Structural Analysis & Causality
The "Amide Dimer" Baseline
The core structural motif of pyridine-3-carboxamides is the centrosymmetric amide dimer. In the analog 6-bromopyridine-3-carboxamide , two molecules self-assemble via dual
The "Methoxy Perturbation" (The 5-Position Effect)
Introducing a methoxy group at the 5-position creates a specific steric clash that prevents the "flat" sheet-like packing seen in the un-substituted analog.
-
Conformational Lock: The methoxy group will likely adopt a conformation coplanar with the pyridine ring to maximize resonance (
character of the O-C bond), but this forces the amide group to rotate slightly out of plane to relieve steric strain with the methoxy oxygen. -
Lattice Expansion: Experimental data from similar systems (e.g., 5-methoxy-nicotinic acid derivatives) suggests the unit cell volume will increase by approximately 25–30
per molecule relative to the H-analog.
Halogen Bonding Potential
The C(6)-Br bond is highly polarizable. In the absence of the methoxy group, Br often forms "Type II" halogen bonds (
-
Hypothesis: In the target compound, the 5-methoxy oxygen competes as a Lewis base acceptor. A
intramolecular contact is unlikely due to geometry, but intermolecular Br...O contacts may stabilize a unique polymorph.
Experimental Protocols (Self-Validating)
To generate the missing dataset, the following protocols are designed to ensure phase purity and single-crystal growth.
Synthesis & Purification Workflow
-
Reaction: 6-Bromo-5-methoxynicotinic acid +
Acid Chloride quench. -
Validation: Monitor disappearance of Acid O-H stretch (
) and appearance of Amide N-H doublet ( ) via FTIR.
Single Crystal Growth Strategy
The "antisolvent diffusion" method is recommended over evaporation to minimize twinning caused by the methoxy group's rotational disorder.
-
Solvent A (Good): Dimethylformamide (DMF) or DMSO (High solubility).
-
Solvent B (Poor): Water or Diethyl Ether.
-
Setup: Dissolve 20 mg of target in 0.5 mL Solvent A. Carefully layer 1.0 mL of Solvent B on top in a narrow NMR tube. Cap and store at 4°C in vibration-free environment.
-
Timeline: Harvest crystals after 48–72 hours.
X-Ray Diffraction Data Collection Parameters
-
Radiation:
( ) is preferred over to minimize absorption by Bromine ( ). -
Temperature: Collect at 100 K. Room temperature collection will likely result in high thermal parameters for the methoxy methyl group (
), obscuring precise bond lengths.
Visualizations
Structural Characterization Workflow
This diagram outlines the logical flow from crude synthesis to validated crystal structure, highlighting the decision points for polymorph screening.
Caption: Step-by-step workflow for isolating and characterizing the target crystal structure.
Predicted Hydrogen Bonding Network
This diagram illustrates the competing intermolecular forces expected in the crystal lattice.
Caption: Predicted supramolecular synthons: Primary Amide Dimer stabilized by secondary Halogen and Weak Hydrogen bonds.
References
-
CSD Entry XUXZOY : Crystal structure of 6-bromopyridine-3-carboxamide. Cambridge Structural Database.[1]
-
PubChem CID 1808 : 5-Bromonicotinamide (Analog) Chemical & Physical Properties.[2] Link
-
Bourichi, S., et al. (2017) .[3][4] "Synthesis and crystal structure of substituted imidazo[4,5-b]pyridine derivatives." Acta Crystallographica Section E. Link
- Gotta, M., et al. "Sigma-hole interactions in halogenated pyridines." CrystEngComm, 2021. (Contextual grounding for Br...N interactions).
-
Thermo Fisher Scientific . "3-Bromo-5-methoxypyridine synthesis and specifications." Link
Sources
A Comparative Guide to Establishing Quality Control Reference Standards for 6-Bromo-5-methoxypyridine-3-carboxamide
This guide provides a comprehensive framework for the qualification and comparison of reference standards for 6-Bromo-5-methoxypyridine-3-carboxamide, a key intermediate in pharmaceutical synthesis. In the landscape of drug development, the quality of starting materials and intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Therefore, establishing a well-characterized reference standard is not merely a regulatory formality but a scientific necessity for ensuring accuracy, reproducibility, and the integrity of all subsequent research and manufacturing processes.
This document eschews a one-size-fits-all template, instead offering a logical, science-driven workflow for qualifying a candidate batch of 6-Bromo-5-methoxypyridine-3-carboxamide as a reference standard. We will explore the requisite analytical methodologies, explain the scientific rationale behind their selection, and present a comparative case study to illustrate the principles in practice.
Part 1: The Foundation of Quality: Critical Attributes of a Reference Standard
A reference standard serves as the benchmark against which future batches of material are tested.[4] Its qualification is a multi-faceted process that relies on a portfolio of orthogonal analytical techniques to build a complete and trustworthy profile. The primary goals are to unambiguously confirm its identity, accurately determine its purity, and characterize any impurities present.[5]
The key quality attributes to be assessed are:
-
Identity: Absolute confirmation of the molecular structure.
-
Purity: Quantitative measurement of the main component, often expressed as a mass fraction percentage.
-
Impurity Profile: Identification and quantification of any related substances, process residuals, or degradation products.[6][7]
-
Volatiles: Measurement of residual solvents from the manufacturing process.
-
Water Content: Quantification of water, which can affect potency calculations.
Part 2: The Analytical Workflow: An Orthogonal Approach to Qualification
Relying on a single analytical technique is insufficient for the robust qualification of a reference standard. An orthogonal approach, using multiple methods based on different chemical and physical principles, provides a self-validating system that increases confidence in the final assigned purity value.
Below is a diagram illustrating the comprehensive workflow for qualifying a reference standard.
Caption: Workflow for Reference Standard Qualification.
Structural Identity Confirmation
Why it's critical: Before any quantitative analysis, the molecular structure must be unequivocally confirmed. An error in identity renders all other data meaningless.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For 6-Bromo-5-methoxypyridine-3-carboxamide, one would expect to see distinct signals corresponding to the aromatic protons, the methoxy group protons, and the amide protons, with chemical shifts and coupling patterns consistent with the substitution pattern on the pyridine ring.[8][9]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.[10][11] The fragmentation pattern observed in MS/MS can further corroborate the structure by revealing characteristic losses of functional groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid technique to confirm the presence of key functional groups. The spectrum should show characteristic stretches for N-H bonds (amide), C=O (amide), C-O (methoxy), and aromatic C-H and C=C bonds.
Purity and Impurity Assessment
Why it's critical: The assigned purity value is used to calculate the concentration of solutions prepared from the reference standard. Inaccurate purity leads to systematic errors in all assays that rely on it.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity analysis for non-volatile organic compounds.[12][13] A stability-indicating HPLC method, capable of separating the main peak from potential process impurities and degradation products, must be developed and validated. Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen UV wavelength.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying and quantifying residual volatile organic solvents used during synthesis and purification.
-
Karl Fischer Titration: This is the gold standard for accurately determining the water content in the material.
-
Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the purity (or concentration of a solution) of a substance. It works by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight. This provides a direct measure of the analyte's mass fraction without relying on a pre-existing standard of the same compound.
Part 3: A Practical Comparison: Qualifying a Primary vs. Working Standard
To illustrate the application of these principles, we present a hypothetical case study comparing two batches of 6-Bromo-5-methoxypyridine-3-carboxamide: Lot A , intended for use as a high-purity Primary Reference Standard , and Lot B , a subsequent production batch to be qualified as a Working Standard .
Comparative Data Summary
The table below summarizes the analytical results obtained for both lots.
| Analytical Test | Lot A (Primary Standard Candidate) | Lot B (Working Standard Candidate) | Rationale & Interpretation |
| Identity (NMR, HRMS, FTIR) | Conforms to structure | Conforms to structure | Both lots are confirmed to be the correct molecule. |
| HPLC Purity (Area %) | 99.92% | 99.65% | Lot A shows higher chromatographic purity. The sum of all impurity peaks is lower. |
| Impurity Profile (HPLC) | Impurity 1: 0.04%Impurity 2: 0.03%Total Impurities: 0.08% | Impurity 1: 0.12%Impurity 2: 0.05%Impurity 3: 0.11%Total Impurities: 0.35% | Lot B has a higher level of Impurity 1 (a known process intermediate) and contains a new impurity (Impurity 3) not seen in Lot A. |
| Residual Solvents (GC-MS) | Methanol: 150 ppmEthyl Acetate: <50 ppm | Methanol: 450 ppmEthyl Acetate: 120 ppm | Both are within typical limits, but Lot A is cleaner, reflecting a more thorough drying/purification process. |
| Water Content (Karl Fischer) | 0.05% | 0.15% | Lot A has a significantly lower water content. |
| Purity by Mass Balance | 99.8% (100% - 0.08% - 0.015% - 0.05%) | 99.1% (100% - 0.35% - 0.045% - 0.15%) | The mass balance calculation, which subtracts impurities, water, and solvents, provides the most accurate purity value for the CoA. |
| Purity by qNMR | 99.75% ± 0.15% | 99.05% ± 0.18% | The qNMR results strongly corroborate the mass balance calculation, providing high confidence in the assigned purity values. |
Decision Logic and Final Qualification
The following diagram illustrates the decision-making process based on the comparative data.
Caption: Decision tree for qualifying reference standards.
Based on the data, Lot A is of exceptional quality, with very high purity and low levels of all impurities. The strong agreement between the mass balance calculation and the primary qNMR method makes it an ideal candidate for a Primary Reference Standard .
Lot B , while still of high quality and suitable for routine use, has a lower purity and a more complex impurity profile. It is perfectly acceptable to be qualified as a Working Standard , with its characterization and purity value being traceable back to the established Primary Standard (Lot A).
Part 4: Experimental Protocols
Protocol: HPLC-UV Purity and Impurity Profiling
-
Instrumentation: UPLC/HPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
Protocol: ¹H NMR Identity Test
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak. Integrate all signals and assign them to the protons in the expected structure of 6-Bromo-5-methoxypyridine-3-carboxamide. Verify that the chemical shifts, coupling constants, and integration values match the theoretical structure.
References
- Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
- LGC Standards. (n.d.). Pharmaceutical Reference Standards.
- MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.
- Cambrex. (n.d.). Reference Standards.
- SynThink. (n.d.). Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry.
- The Royal Society of Chemistry. (2011).
- Journal of Chemistry and Technologies. (n.d.).
- National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.
- Singh, V., et al. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC.
- Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
- University of Canterbury. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY.
- Puppala, U. (2018). Development and validation of a stability indicating and lcms compatible uplc method for estimation. European Journal of Biomedical and Pharmaceutical Sciences.
- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum.
- Acta Poloniae Pharmaceutica. (n.d.).
- Natural Product Reports. (2025).
- International Journal of Novel Research and Development. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW.
- ChemicalBook. (n.d.).
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FTIR Characteristic Peaks for Amide and Methoxy Groups in Pyridine Derivatives
Executive Summary: The Structural Fingerprint Challenge
In medicinal chemistry, pyridine scaffolds functionalized with amide and methoxy groups are ubiquitous, serving as the backbone for blockbuster drugs like omeprazole and imatinib .[1] However, characterizing these derivatives via FTIR presents a specific analytical challenge: the "Overlap Zone" (1600–1450 cm⁻¹) .[1]
In this region, the strong ring stretching vibrations of the pyridine nucleus often mask the Amide II band, while the electron-withdrawing nature of the pyridine nitrogen induces frequency shifts that deviate from standard benzene-analog correlation tables.[2]
This guide provides a field-proven framework for disentangling these spectral overlaps. It moves beyond generic textbook assignments to offer specific, causality-based insights for distinguishing 2-, 3-, and 4-substituted pyridine derivatives.
Spectral Landscape: Characteristic Peaks
The following data consolidates vibrational modes specific to pyridine derivatives. Note that the wavenumber positions are influenced by the substitution pattern (ortho/meta/para relative to the ring nitrogen).[2]
Table 1: Critical Vibrational Modes[1]
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Amide | Amide I (C=O[1][2][3][4][5][6] Stretch) | 1640 – 1690 | Strong | Primary Marker. Shifts to lower freq (~1640) if intramolecular H-bonding occurs (e.g., 2-picolinamide).[1] |
| Amide II (N-H Bend + C-N) | 1520 – 1570 | Med-Strong | Problematic. Often obscured by pyridine ring stretch.[1][2] Disappears in Raman spectra (weak).[1][2] | |
| N-H Stretch | 3150 – 3450 | Medium | Doublet for primary amides (-NH₂); Singlet for secondary amides (-NHR).[1] Broadens with H-bonding.[1][2] | |
| Methoxy | C-O-C Asym.[1][2] Stretch | 1230 – 1285 | Strong | Higher frequency than aliphatic ethers due to resonance with the pyridine ring.[2] |
| C-O-C Sym. Stretch | 1010 – 1050 | Medium | Sharp peak.[1][2] Useful for confirming methoxy presence when the 1250 region is crowded.[2] | |
| C-H Stretch (Methyl) | 2830 – 2960 | Weak | Look for "shoulders" on the lower energy side of the aromatic C-H region (>3000).[1][2] | |
| Pyridine Ring | C=C / C=N Ring Stretch | 1580 – 1600 | Var.[1][2] | The "Breathing" Modes. 2-substituted pyridines often show a split band here.[2] |
| Ring Deformation | 990 – 1000 | Medium | Highly characteristic "breathing" mode.[1][2] Sensitive to substitution pattern (2- vs 3-). |
Technical Deep Dive: Disentangling the "Overlap Zone"
The most common error in analyzing these spectra is misidentifying the Pyridine Ring Stretch (~1580 cm⁻¹) as the Amide II band.[2]
The Causality of Shifts[2]
-
Inductive Effect (-I): The pyridine nitrogen is electron-withdrawing.[1][2] This strengthens the C=O bond in amides attached at the 3- or 4-position, shifting the Amide I band to higher wavenumbers (>1670 cm⁻¹) compared to benzene analogs.[2]
-
Resonance Effect (+R): For Methoxy groups at C-2 or C-4 , the oxygen lone pair resonates with the ring nitrogen.[1][2] This increases the C-O bond order, shifting the asymmetric stretch to ~1275–1285 cm⁻¹ .[2] At the C-3 position, resonance is limited, keeping the band closer to 1250 cm⁻¹ .
-
Intramolecular H-Bonding: In 2-amidopyridines , the amide N-H can form a stable 5-membered hydrogen bond ring with the pyridine nitrogen.[2] This locks the conformation, causing:
Visual Logic: Peak Assignment Workflow
The following diagram illustrates the logical flow for assigning peaks in a complex pyridine derivative, prioritizing the resolution of overlapping bands.
Figure 1: Logical workflow for disentangling spectral overlaps in pyridine derivatives.
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the rapid "fingerprinting" standard, it must be contextualized against NMR and Raman spectroscopy for drug development workflows.[1][2]
Table 2: Performance Comparison
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | NMR (¹H / ¹³C) |
| Primary Utility | Functional group ID; Polymorph screening.[1] | Backbone skeletal vibrations; Symmetric bonds.[1][2] | Exact structural elucidation; Connectivity. |
| Amide Detection | Excellent. Amide I is very strong. | Weak. Amide II is often invisible.[1][2] | Excellent (NH protons, Carbonyl C).[1] |
| Methoxy Detection | Good (C-O stretch), but crowded region.[1] | Excellent. C-O stretch is distinct. | Superior. Distinct singlet at ~3.8-4.0 ppm.[1][2] |
| Water Sensitivity | High (Hygroscopic pyridines obscure OH/NH).[1][2] | Low (Water is a weak scatterer).[1][2] | Low (if deuterated solvents are dry).[1][2] |
| Sample Prep | Fast (ATR). Non-destructive. | Zero prep (through glass/vials).[1][2] | Slow (Dissolution required). |
| Cost/Speed | Low Cost / <1 min.[1][2] | Medium Cost / <2 min.[1][2] | High Cost / 10-30 mins.[1][2] |
Expert Insight: For 2-aminopyridine derivatives, Raman is often superior to FTIR for analyzing the ring vibrations because the symmetric ring breathing mode (~990 cm⁻¹) is extremely intense in Raman but weaker in FTIR.[2]
Experimental Protocol: Handling Pyridine Derivatives
Pyridine derivatives are frequently hygroscopic (absorb moisture from air) and can form hydrates, which introduces broad O-H bands (~3400 cm⁻¹) that mask the critical Amide N-H stretches.[1]
Protocol: Moisture-Free ATR-FTIR Analysis[1][2]
Objective: Obtain high-resolution spectra free from atmospheric water interference.
Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]
-
Diamond ATR Accessory (Zinc Selenide is acceptable but less durable for crystalline drugs).[1][2]
Step-by-Step Methodology:
-
System Purge:
-
Sample Preparation (The "Dry-Press" Technique):
-
If the sample was stored in a fridge, allow it to reach room temperature inside a desiccator to prevent condensation.[1][2]
-
Place a small amount (2-5 mg) of the solid pyridine derivative onto the center of the Diamond ATR crystal.[2]
-
Critical Step: Immediately lower the pressure arm.[2] Apply high pressure (>80 gauge value) to ensure intimate contact.[1] Pyridine crystals can be hard; poor contact yields noisy spectra.[1][2]
-
-
Acquisition Parameters:
-
Post-Processing & Validation:
-
Apply ATR Correction (refractive index correction) if comparing against transmission (KBr) libraries. ATR shifts peaks slightly to lower wavenumbers in the low-frequency region.[2][3]
-
Self-Check: Look for the CO₂ doublet at 2350 cm⁻¹.[2] If it is negative or strong, the background purge was insufficient.[1][2] Re-run background.
-
-
Cleaning:
References
-
Canadian Science Publishing. "The Vibrational Spectra of Pyridine and Deuterated Analogs."[2] Canadian Journal of Chemistry.[1][2] Available at: [Link][1]
-
Specac. "Interpreting Infrared Spectra: Amides and Aromatic Rings." Available at: [Link][1]
-
LibreTexts Chemistry. "Functional Groups and IR Tables: Amides and Amines." Available at: [Link]
-
ResearchGate. "FT-IR Spectra of Aminopyridines and Compounds."[1][2][7] Available at: [Link]
-
ACS Publications. "Amide Spectral Fingerprints are Hydrogen Bonding-Mediated."[1][2] Journal of Physical Chemistry Letters. Available at: [Link][1]
Sources
Safety Operating Guide
Proper Disposal Procedures: 6-Bromo-5-methoxypyridine-3-carboxamide
[1][2][3][4]
Executive Safety & Classification Summary
Immediate Action: Do not dispose of down the drain or in general trash. Waste Stream: Halogenated Organic Waste.[1][2][3] Physical State: Solid (powder) or solution (if dissolved in DMSO/Methanol).[1]
| Property | Classification | Operational Implication |
| Chemical Class | Halogenated Pyridine Amide | Requires high-temperature incineration with scrubber systems.[1] |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) | Use standard PPE (Nitrile gloves, safety glasses, lab coat). |
| Environmental | Aquatic Toxicity (Suspected) | Zero-discharge policy; all rinsate must be collected.[1] |
| Segregation | Strictly Segregated | NEVER mix with strong oxidizers or non-halogenated solvents if possible to reduce disposal costs.[1] |
Hazard Profiling & Logic (E-E-A-T)
Why this specific protocol? Research intermediates often lack a specific RCRA "P" or "U" listing. However, under Generator Knowledge (40 CFR 262.11), we must classify this based on its functional groups:
-
The Bromine Substituent: Halogenated compounds require specific incineration temperatures (>1100°C) to ensure complete destruction.[1] Mixing this with non-halogenated waste streams (which are often used as fuel blending) can damage incinerators or violate air emission permits.[1]
-
The Pyridine Ring: Pyridine derivatives can exhibit aquatic toxicity.[1] Even if not explicitly "RCRA Toxic" via TCLP, best practice dictates managing it as environmentally hazardous.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Preparation
Before handling the waste, ensure you have the correct container.
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Liquids (Mother Liquor/Rinsate): Use a chemically resistant safety can or glass bottle (amber preferred if light sensitive).[1]
Phase 2: Waste Segregation Workflow
Follow this decision logic to determine the correct waste stream.
Figure 1: Decision tree for segregating 6-Bromo-5-methoxypyridine-3-carboxamide waste based on physical state and solvent carrier.
Phase 3: Packaging & Labeling
Crucial Step: Improper labeling is the #1 cause of regulatory fines.[1]
-
The Tag: Attach a hazardous waste tag immediately upon the first addition of waste.[1][4]
-
The Description: Do not use abbreviations. Write: "6-Bromo-5-methoxypyridine-3-carboxamide, Solid" or "Solution of 6-Bromo-5-methoxypyridine-3-carboxamide in DMSO".
Phase 4: Spill Cleanup (Emergency Procedure)
If the solid powder is spilled during transfer:
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Wear N95 respirator (or fit-tested half-mask), nitrile gloves, and goggles.[1]
-
Contain: Cover spill with wet paper towels to prevent dust generation.[1]
-
Clean: Scoop material into the Solid Hazardous Waste container. Wipe area with soap and water; dispose of wipes in the same container.[1]
Regulatory & Compliance Data (RCRA)
While this specific CAS is likely not "Listed" (P or U list) under 40 CFR 261.33, it acts as a "Characteristic" waste due to its chemical nature.
| Regulation | Status | Note |
| RCRA Code | Not Listed (Likely) | Use D001 (if in flammable solvent) or manage as Non-RCRA Regulated Hazardous Waste .[1] |
| EPA Waste ID | Halogenated Organic | Essential for the disposal facility profile.[1] |
| Sewer Ban | Strict | Pyridine derivatives are often restricted in POTW (Publicly Owned Treatment Works) permits.[1] |
Expert Insight: Many institutions use a "generic" waste profile for research chemicals.[1] If your facility uses generic codes, this compound fits best under:
-
Lab Pack - Organic Toxicity
-
Halogenated Solvent/Solid Stream [1]
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations (40 CFR Part 262).[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[1] Available at: [Link][1]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Pyridine Derivatives Safety.[1] (General Reference for Class Hazards). Available at: [Link][1]
Personal protective equipment for handling 6-Bromo-5-methoxypyridine-3-carboxamide
Part 1: Executive Safety Summary
Compound Identity:
-
Chemical Name: 6-Bromo-5-methoxypyridine-3-carboxamide
-
Chemical Class: Halogenated Pyridine Carboxamide
-
Physical State: Solid (White to off-white powder)[1]
-
Primary Hazard Classification (SAR-Derived): WARNING – Irritant / Harmful
The "Why" Behind the Safety Profile: As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise intermediate may be sparse in public registries, its structure dictates its handling. The pyridine ring confers potential for mucous membrane irritation and neurological effects at high concentrations. The bromine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated pyridines. The amide functionality generally stabilizes the molecule but does not negate the irritant properties of the parent ring.
Immediate Hazard Statements (Extrapolated):
Part 2: The Hierarchy of Controls & PPE Matrix
Effective safety is not just about what you wear; it is about the barrier between you and the chemistry. We utilize a Redundant Barrier System .
Engineering Controls (Primary Barrier)
-
Solid Handling: Must be performed in a certified chemical fume hood or a powder containment balance enclosure.
-
Static Control: Pyridine carboxamides are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events.
Personal Protective Equipment (Secondary Barrier)
| PPE Category | Standard Protocol (Analytical/Small Scale) | Enhanced Protocol (Prep Scale/Stock Solutions) | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Double Gloving (Nitrile over Nitrile or Laminate) | Pyridine derivatives can permeate thin latex. Nitrile offers superior resistance to organic bases and halogenated aromatics. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Crystalline powders can behave like aerosols. Goggles prevent particulate entry from updrafts in the hood. |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Respirator (Only if hood unavailable) | H335 (Respiratory Irritation) risk. The amide moiety reduces volatility, but dust inhalation remains the primary vector. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Apron | Synthetic fabrics (polyester) can accumulate static charge, attracting the powder. Cotton blends reduce this risk. |
PPE Decision Logic
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note the specific escalation for permeating solvents often used with this compound.
Part 3: Operational Workflow
Step 1: Weighing & Transfer
The Risk: The highest exposure risk occurs when the container is open, and the solid is mobilized.
-
Setup: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan momentarily only if a powder enclosure is used.
-
Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary weighing boat to avoid cross-contaminating the source.
-
Static Mitigation: If the powder "jumps" (repels from the spatula), pause. Touch a grounded metal object or use an ionizing fan. Do not proceed until static is dissipated to prevent aerosolization.
Step 2: Solubilization
The Risk: Exothermic dissolution or splashing.
-
Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.
-
Protocol: Add solvent to the solid, not solid to the solvent. This prevents a "puff" of powder from being displaced by the liquid.
-
Labeling: Immediately label the flask with the full chemical name and "Warning - Irritant."
Step 3: Cleanup & Decontamination
The Risk: Invisible residues on surfaces.
-
Wipe Down: Use a wet paper towel (solvent-soaked, usually Ethanol) to wipe the balance and surrounding area.
-
Glove Removal: Perform "beak method" removal inside the hood. Discard gloves into the solid waste stream immediately.
Part 4: Emergency Response & Disposal
Spill Response Workflow
Figure 2: Immediate response protocols for solid vs. liquid spills.
Waste Disposal
Crucial Distinction: Because this molecule contains a Bromine atom, it must be segregated from standard organic waste in many jurisdictions to prevent the formation of toxic byproducts during incineration.
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene. Label "Solid Hazardous Waste - Halogenated." |
| Liquid Waste | Mother liquors, reaction solvents. | Halogenated Organic Waste Container. Do NOT mix with acid waste (risk of HBr gas evolution). |
| Sharps | Needles/Syringes used for transfer. | Standard Sharps container. No special chemical segregation required unless heavily contaminated. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Pyridine). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
- 1. 6-Bromo-5-methoxypicolinic acid price,buy 6-Bromo-5-methoxypicolinic acid - chemicalbook [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
